Venlafaxine Besylate
Descripción
Propiedades
Número CAS |
609345-58-6 |
|---|---|
Fórmula molecular |
C23H33NO5S |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
benzenesulfonic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H27NO2.C6H6O3S/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;7-10(8,9)6-4-2-1-3-5-6/h7-10,16,19H,4-6,11-13H2,1-3H3;1-5H,(H,7,8,9) |
Clave InChI |
PTEFWGKCGCNHDM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Crystalline Structure and Polymorphism of Venlafaxine Besylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of venlafaxine (B1195380) besylate, an active pharmaceutical ingredient (API). The document outlines the known crystalline forms, presents their physicochemical properties in structured tables, and offers detailed experimental protocols for their characterization. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of venlafaxine-based drug products.
Introduction to Venlafaxine Besylate and the Importance of Polymorphism
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. While commonly formulated as a hydrochloride salt, the besylate salt of venlafaxine offers potential advantages in terms of physicochemical properties, such as reduced hygroscopicity and lower water solubility, which can be beneficial for developing stable, extended-release dosage forms.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of the same API can exhibit distinct physical and chemical properties, including melting point, solubility, dissolution rate, and stability. These differences can significantly impact the bioavailability, therapeutic efficacy, and shelf-life of the final drug product. Therefore, a thorough understanding and control of the polymorphic forms of this compound are essential for ensuring product quality and consistency.
Known Crystalline Forms of this compound
Based on available scientific literature and patent documentation, this compound is known to exist in at least three solid-state forms: a monohydrate, an anhydrate, and an amorphous form[1].
-
This compound Monohydrate: This is a crystalline form that incorporates one molecule of water into its crystal lattice. It is the most well-characterized form.
-
This compound Anhydrate: This crystalline form does not contain water in its crystal structure. It can be prepared by the dehydration of the monohydrate form[1].
-
Amorphous this compound: This is a non-crystalline, disordered solid form. It can be produced by methods such as solvent evaporation or spray drying[1].
The interconversion between these forms, particularly the hydration/dehydration process, is a key aspect of the solid-state chemistry of this compound.
Physicochemical and Crystallographic Data
The following tables summarize the available quantitative data for the known forms of this compound.
Table 1: Crystallographic Data for this compound Monohydrate
| Parameter | Value |
| Chemical Formula | C₁₇H₂₈NO₂⁺·C₆H₅O₃S⁻·H₂O |
| Molecular Weight | 453.58 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 10.1163 (5) Å |
| b | 10.2176 (4) Å |
| c | 13.8162 (6) Å |
| α | 72.074 (4)° |
| β | 70.108 (4)° |
| γ | 63.889 (5)° |
| Volume | 1184.53 (11) ų |
| Z | 2 |
Data obtained from single-crystal X-ray diffraction analysis.
Table 2: Comparative Physicochemical Properties of this compound Forms
| Property | Monohydrate | Anhydrate | Amorphous |
| Appearance | White to off-white crystalline solid | Crystalline solid | Solid powder |
| Water Content | One mole of water per mole of salt | Anhydrous | Variable |
| Melting Point | Melting range of 85-114 °C[1] | Data not publicly available | No sharp melting point |
| DSC Peak | Endotherm around 114 °C (at 10 °C/min)[1] | Data not publicly available | Broad thermal events |
| Hygroscopicity | Stable hydrate | Less hygroscopic than the racemic monohydrate[1] | Generally more hygroscopic |
| PXRD Pattern | Crystalline pattern | Crystalline pattern (data not publicly available) | Halo pattern (no sharp peaks) |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of this compound polymorphs.
Preparation of this compound Forms
4.1.1 Preparation of this compound Monohydrate
This protocol is adapted from the description in the scientific literature[1].
-
Dissolve (±)-venlafaxine base in acetone (B3395972) with heating.
-
Add benzenesulfonic acid monohydrate to the solution under stirring.
-
Continue heating the mixture until complete dissolution is achieved, resulting in a clear solution.
-
Allow the solution to cool to ambient temperature to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Dry the collected solid to obtain racemic this compound monohydrate.
4.1.2 Preparation of this compound Anhydrate
This protocol is based on the dehydration of the monohydrate form[1].
-
Place a sample of this compound monohydrate in a vacuum oven.
-
Heat the sample at an elevated temperature (e.g., 50-70 °C) under reduced pressure.
-
Maintain these conditions until the water of hydration is completely removed, which can be monitored by thermogravimetric analysis (TGA).
-
Cool the sample to room temperature in a desiccator to prevent rehydration.
4.1.3 Preparation of Amorphous this compound
This protocol is based on the solvent evaporation method[1].
-
Dissolve this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
-
Rapidly remove the solvent by rotary evaporation under reduced pressure.
-
Collect the resulting solid residue, which will be in an amorphous state.
Characterization Methods
4.2.1 Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle. Ensure the sample is representative of the bulk material.
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source. Set the voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).
-
Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/minute.
-
Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material). Compare the peak positions and intensities to reference patterns to identify the polymorphic form.
4.2.2 Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Data Collection: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization). Determine the onset temperature, peak temperature, and enthalpy of any thermal events.
4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample using an attenuated total reflectance (ATR) accessory. Place a small amount of the this compound powder directly onto the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio. Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Compare the spectra of different forms to identify shifts in peak positions, changes in peak intensities, or the appearance/disappearance of bands, which can be used to differentiate between polymorphs.
4.2.4 Raman Spectroscopy
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide.
-
Instrument Setup: Use a Raman microscope equipped with a 785 nm laser.
-
Data Collection: Focus the laser on the sample using an appropriate objective lens (e.g., 20x). Collect the Raman spectrum over a relevant spectral range (e.g., 200-2000 cm⁻¹) with an appropriate acquisition time (e.g., 15 seconds).
-
Data Analysis: Analyze the resulting spectrum for characteristic Raman scattering peaks. Compare the spectra of different forms to identify differences in peak positions and relative intensities that can be used for polymorph identification.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the relationships between the different solid-state forms of this compound.
Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.
Caption: Phase relationships between the solid-state forms of this compound.
Conclusion
The solid-state landscape of this compound is characterized by the existence of a stable monohydrate, an anhydrate form, and an amorphous phase. A comprehensive understanding of the properties and interconversion of these forms is crucial for the development of robust and reliable pharmaceutical formulations. The experimental protocols and characterization data presented in this guide provide a foundational framework for researchers and drug development professionals working with this important active pharmaceutical ingredient. Further research to fully characterize the anhydrate and amorphous forms would be beneficial to the scientific community.
References
An In-Depth Technical Guide to the Synthesis and Purification of Venlafaxine Besylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for venlafaxine (B1195380) besylate, a widely used antidepressant. The document details common synthetic routes from commercially available starting materials to the final active pharmaceutical ingredient (API), with a focus on practical experimental protocols. Furthermore, it explores various purification techniques crucial for achieving the high purity required for pharmaceutical applications. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Synthesis of Venlafaxine Base
The synthesis of venlafaxine besylate first requires the preparation of the venlafaxine free base. A prevalent and industrially scalable method involves a three-step process starting from 4-methoxyphenylacetonitrile (B141487) and cyclohexanone.
Step 1: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
The initial step is a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[1][2]
Reaction Scheme:
Experimental Protocol:
A common approach involves the use of a strong base like sodium hydroxide (B78521) in a suitable solvent. Phase transfer catalysts can also be employed to facilitate the reaction.[1]
Step 2: Reduction of the Nitrile Intermediate to 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
The nitrile group of the intermediate is then reduced to a primary amine. A variety of reducing agents and catalysts can be used for this transformation. A widely cited method involves catalytic hydrogenation.[3][4]
Reaction Scheme:
Experimental Protocol:
Catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like acetic acid or methanol (B129727) under hydrogen pressure is a common method.[3][4] An alternative approach utilizes reagents like sodium borohydride (B1222165) in the presence of a catalyst.[1]
Step 3: N,N-dimethylation to Venlafaxine Base (Eschweiler-Clarke Reaction)
The final step in the synthesis of the venlafaxine base is the N,N-dimethylation of the primary amine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), is a classic and effective method for this transformation.[3]
Reaction Scheme:
Experimental Protocol:
A stirred mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, formic acid, and a formaldehyde solution in water is heated.[3] After the reaction is complete, the mixture is cooled and basified to isolate the venlafaxine base, which can then be extracted with an organic solvent.[3]
Synthesis of Venlafaxine Base Workflow
Caption: Workflow for the synthesis of Venlafaxine Base.
Synthesis of this compound
Once the venlafaxine free base is obtained, it is converted to its besylate salt. This is typically achieved by reacting the base with benzenesulfonic acid.[5]
Reaction Scheme:
Experimental Protocol:
A common procedure involves dissolving the venlafaxine base in a suitable solvent, such as acetone, and then adding benzenesulfonic acid (often as a hydrate).[5] The mixture is heated to ensure complete dissolution and then cooled to induce crystallization of the this compound salt.[5]
Purification of this compound
The purity of the final this compound is critical for its use as an API. Recrystallization is the most common method for purification.
Recrystallization
The choice of solvent is crucial for effective recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.
Commonly Used Solvents for Recrystallization:
-
Acetone[5]
-
Ethanol[5]
-
Water[5]
-
Ethyl acetate[5]
-
Methanol[5]
-
Isopropanol[5]
-
Chloroform[5]
-
Mixtures of the above solvents
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent at an elevated temperature.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can be used to maximize the yield.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals, typically under reduced pressure.[5]
Purification of this compound Workflow
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and purification of venlafaxine and its besylate salt based on available literature. It is important to note that yields and purity can vary significantly depending on the specific reaction conditions and the scale of the synthesis.
Table 1: Synthesis of Venlafaxine Intermediates and Base
| Step | Product | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Yield | Purity | Reference |
| 1 | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 4-methoxyphenylacetonitrile, Cyclohexanone | Sodium Hydroxide | - | - | - | [1] |
| 2 | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 10% Pd/C, H₂ | Acetic Acid | 57g from starting material in step 1 | - | [3] |
| 3 | Venlafaxine Base | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Formaldehyde, Formic Acid | Water | - | >98% (area by HPLC) | [6] |
Table 2: Synthesis and Purification of this compound
| Process | Starting Material | Key Reagents/Solvents | Yield | Purity | Reference |
| Synthesis | Venlafaxine Base | Benzenesulfonic acid hydrate, Acetone | 70% | - | [5] |
| Recrystallization | This compound Monohydrate | Acetone | High | High | [5] |
| Recrystallization | This compound | Ethanol, Water, Ethyl Acetate, Methanol, Isopropanol, Chloroform | - | - | [5] |
Conclusion
The synthesis of this compound is a well-established process that can be achieved with good yields and high purity through a multi-step synthesis followed by careful purification. The choice of reagents, solvents, and reaction conditions at each step plays a critical role in the overall efficiency of the process and the quality of the final product. This guide provides a solid foundation for researchers and drug development professionals working with this compound, offering both theoretical understanding and practical experimental insights. Further optimization of each step can be tailored to specific laboratory or industrial settings to meet desired yield and purity targets.
References
- 1. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Venlafaxine synthesis - chemicalbook [chemicalbook.com]
- 5. US6717015B2 - this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In Vitro Metabolic Profile of Venlafaxine Besylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolic profile of venlafaxine (B1195380) besylate, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the metabolic fate of venlafaxine is critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions. This document details the metabolic pathways, key enzymes involved, and methodologies for in vitro assessment, presenting data in a clear and comparative format.
Introduction to Venlafaxine Metabolism
Venlafaxine is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged.[1][2] The metabolic process primarily involves demethylation reactions, leading to the formation of several metabolites, some of which are pharmacologically active. The metabolic profile can be influenced by genetic polymorphisms of the metabolizing enzymes, leading to inter-individual variability in drug response and side effects.[3]
Major Metabolic Pathways and Metabolites
The in vitro metabolism of venlafaxine proceeds through two primary pathways: O-demethylation and N-demethylation. These reactions produce the major metabolites: O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODV).[1][4]
-
O-desmethylvenlafaxine (ODV): This is the major and pharmacologically active metabolite of venlafaxine.[2][3][5] It exhibits a similar potency to the parent drug in inhibiting serotonin (B10506) and norepinephrine (B1679862) reuptake.[6] The formation of ODV is the primary route of venlafaxine's first-pass metabolism.[1][2]
-
N-desmethylvenlafaxine (NDV): This is generally a minor metabolite with weak pharmacological activity.[1][2]
-
N,O-didesmethylvenlafaxine (NODV): This is a minor metabolite with no known significant pharmacological effect.[1] It is formed through the further metabolism of ODV and NDV.[1]
The metabolic cascade of venlafaxine is depicted in the signaling pathway diagram below.
References
A Deep Dive into the Pharmacological Nuances of Venlafaxine Enantiomers as Besylate Salts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Executive Summary
Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is administered as a racemic mixture of (R)- and (S)-enantiomers. While clinically effective, a deeper understanding of the distinct pharmacological profiles of its individual enantiomers, particularly as besylate salts, is crucial for advancing rational drug design and personalized medicine. This technical guide provides a comprehensive analysis of the pharmacological differences between (R)-venlafaxine besylate and (S)-venlafaxine besylate, focusing on their differential interactions with monoamine transporters and their subsequent impact on neurotransmitter signaling. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes complex biological pathways to offer a thorough resource for the scientific community.
Introduction
Venlafaxine hydrochloride is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. Its therapeutic efficacy stems from its ability to inhibit the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), thereby increasing their synaptic availability. Venlafaxine is a chiral compound, and its enantiomers exhibit distinct pharmacological properties. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, whereas the (S)-enantiomer is more selective for the serotonin transporter.[1] The besylate salt form of venlafaxine offers potential advantages in terms of physicochemical properties and formulation.[2] This guide focuses specifically on the pharmacological distinctions of the besylate salts of the individual (R)- and (S)-enantiomers of venlafaxine.
Pharmacodynamics: Differential Affinity for Monoamine Transporters
The primary mechanism of action of venlafaxine enantiomers is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET). The differential affinity of each enantiomer for these transporters is the foundation of their distinct pharmacological profiles.
Quantitative Analysis of Transporter Binding Affinities
| Compound | Transporter | Ki (nM) |
| Racemic Venlafaxine | SERT | 82[3] |
| NET | 2480[3] | |
| (R)-Venlafaxine | SERT | Data not available |
| NET | Data not available | |
| (S)-Venlafaxine | SERT | Data not available |
| NET | Data not available |
Note: Specific Ki values for the individual besylate enantiomers are not publicly available and would require dedicated experimental determination.
Qualitative evidence strongly suggests that (S)-venlafaxine possesses a higher affinity and selectivity for SERT, while (R)-venlafaxine demonstrates a more balanced, potent inhibition of both SERT and NET.[1]
Signaling Pathways
The inhibition of serotonin and norepinephrine reuptake by venlafaxine enantiomers leads to the activation of downstream signaling cascades, ultimately contributing to their therapeutic effects. The following diagrams illustrate the generalized signaling pathways initiated by increased synaptic concentrations of serotonin and norepinephrine.
References
- 1. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venlafaxine besylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Venlafaxine Besylate in Physiological Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of venlafaxine (B1195380) besylate, a salt form of the widely used antidepressant venlafaxine, within physiological buffers. Understanding the solubility of an active pharmaceutical ingredient (API) under conditions that mimic the human gastrointestinal tract is a cornerstone of oral drug development, influencing bioavailability, dissolution, and formulation strategies. While extensive data is available for the hydrochloride salt of venlafaxine, this guide focuses on the less water-soluble besylate form, offering a compilation of available data, detailed experimental methodologies, and a visual representation of the solubility determination workflow.
Core Solubility Characteristics of Venlafaxine Besylate
This compound was developed to offer advantageous properties over the highly soluble venlafaxine hydrochloride. Notably, this compound exhibits significantly lower water solubility, a characteristic that can be beneficial for developing extended-release dosage forms.
A key patent document indicates that this compound monohydrate has a solubility of approximately 25 mg/mL in water and less than 30 mg/mL in 0.1 N HCl under ambient conditions.[1] This is in stark contrast to venlafaxine hydrochloride, which has a water solubility of 572 mg/mL.[2][3]
Quantitative Solubility Data
The following table summarizes the currently available quantitative solubility data for this compound in comparison to its hydrochloride salt. It is important to note that comprehensive public data on the solubility of this compound across a wide range of physiological buffers is limited.
| Salt Form | Medium | pH | Temperature | Solubility (mg/mL) |
| This compound Monohydrate | Water | Neutral | Ambient | ~25 |
| This compound Monohydrate | 0.1 N HCl | 1.2 | Ambient | < 30 |
| Venlafaxine Hydrochloride | Water | Neutral | Not Specified | 572 |
Data compiled from patent information and FDA documentation.[1][2][3]
Experimental Protocols for Solubility Determination
The determination of API solubility in physiological buffers is a critical step in pre-formulation studies. The equilibrium solubility shake-flask method is the gold standard for this purpose.
Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in various physiological buffers.
1. Preparation of Physiological Buffers:
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.
-
Acetate (B1210297) Buffer (pH 4.5): Dissolve 2.99 g of sodium acetate trihydrate in approximately 800 mL of water. Add 14.0 mL of 2N acetic acid and adjust the pH to 4.5 with either 2N acetic acid or 2N sodium hydroxide (B78521). Add water to a final volume of 1000 mL.
-
Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N phosphoric acid. Add water to a final volume of 1000 mL.
2. Experimental Procedure:
-
Add an excess amount of this compound powder to a series of glass vials, each containing a known volume of a specific physiological buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath, typically maintained at 37 ± 0.5 °C to simulate human body temperature.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments where samples are taken at different time points until the concentration of the dissolved API remains constant.
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, filtration through a chemically inert filter (e.g., 0.45 µm PTFE) is required.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Repeat the experiment at least in triplicate for each buffer condition to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the equilibrium solubility determination process.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Conclusion
The solubility of this compound in physiological buffers is a critical parameter for the successful development of oral dosage forms. While publicly available data is not as extensive as for the hydrochloride salt, the existing information clearly indicates a significantly lower aqueous solubility. This characteristic presents both challenges and opportunities for formulation scientists, particularly in the realm of controlled-release technologies. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable and reproducible solubility data, which is essential for advancing the formulation and clinical application of this compound. Further research to populate a comprehensive solubility profile across a wider range of biorelevant media would be of great value to the pharmaceutical development community.
References
Preclinical Evaluation of Venlafaxine Besylate in Animal Models of Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of venlafaxine (B1195380) besylate, a serotonin-norepinephrine reuptake inhibitor (SNRI), in established animal models of depression. It covers the core pharmacological principles, detailed experimental protocols, key signaling pathways, and pharmacokinetic profiles essential for non-clinical research and development.
Introduction to Venlafaxine
Venlafaxine is a widely prescribed antidepressant used for the treatment of major depressive disorder (MDD), anxiety disorders, and other mood disorders.[1][2][3][4] It functions as an SNRI, potently inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) at the presynaptic terminal.[4][5] To a lesser extent, it also blocks dopamine (B1211576) reuptake.[1][2] This dual mechanism of action is believed to be crucial for its therapeutic efficacy. Venlafaxine is administered as a racemic mixture of R(+) and S(-) enantiomers, which exhibit different pharmacological properties; the (R) enantiomer shows greater serotonin reuptake inhibition, while the (S) enantiomer inhibits the reuptake of both monoamines.[5] In preclinical studies, venlafaxine has demonstrated effectiveness in various animal models that mimic depressive-like behaviors.
Mechanism of Action and Signaling Pathways
Venlafaxine's primary mechanism involves blocking the serotonin transporter (SLC6A4) and the norepinephrine transporter (SLC6A2).[5] This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic neurotransmission.[4][5] The affinity for the serotonin transporter is higher, meaning at lower doses, its effect is primarily serotonergic, while at higher doses, it affects both systems.[6]
Beyond direct reuptake inhibition, chronic venlafaxine administration modulates several downstream signaling pathways and gene expression networks associated with neuroplasticity, neuroprotection, and cellular resilience.
Key Signaling Pathways:
-
MAPK-ERK1/2 and PI3K-AKT Pathways: Studies in mice have shown that venlafaxine exerts its antidepressant effects by activating the MAPK-ERK1/2 and PI3K-AKT signaling pathways in the hippocampus.[7] This was confirmed by identifying differential metabolites and verifying key proteins like BDNF, p-c-Raf, p-MAPK, p-MEK, p-AKT, and CREB.[7]
-
Neurotrophic and Neuroplasticity Signaling: Chronic venlafaxine treatment in rats has been shown to activate the expression of genes involved in neurotrophic signaling (Ntrk2, Ntrk3), neuroplasticity (Camk2g/b, Cd47), and synaptogenesis (Epha5a, Gad2).[1][2] Antidepressants like venlafaxine are known to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuroplasticity.[4]
-
Glutamatergic and Insulin (B600854) Signaling: Venlafaxine also modulates genes related to glutamatergic transmission (Gria3, Grin2b, Grin2a) and the insulin signaling pathway (Negr1, Ppp3r1, Slc2a4, Enpp1), mechanisms linked to neuroprotection, learning, and memory.[1][2]
References
- 1. Transcriptional Evidence for the Role of Chronic Venlafaxine Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes | PLOS One [journals.plos.org]
- 2. Transcriptional Evidence for the Role of Chronic Venlafaxine Treatment in Neurotrophic Signaling and Neuroplasticity Including also Glutatmatergic- and Insulin-Mediated Neuronal Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of venlafaxine and chronic unpredictable stress on behavior and hippocampal neurogenesis of rat dams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Venlafaxine exerts antidepressant effects possibly by activating MAPK-ERK1/2 and P13K-AKT pathways in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Formulation Considerations for Venlafaxine Besylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. While the hydrochloride salt is common, venlafaxine besylate offers significant advantages in early-phase formulation, particularly for extended-release dosage forms. Its lower aqueous solubility compared to venlafaxine hydrochloride provides a key tool for modulating drug release profiles. This guide provides an in-depth overview of the critical pre-formulation and early-phase formulation considerations for this compound, including its synthesis, physicochemical properties, and formulation strategies. Detailed experimental protocols and data are presented to assist researchers in the development of robust and effective oral solid dosage forms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to successful formulation development. Key parameters are summarized below.
Solubility Profile
This compound exhibits significantly lower water solubility than venlafaxine hydrochloride, a property that is advantageous for developing controlled-release formulations.[1]
Table 1: Solubility of Venlafaxine Salts
| Salt Form | Solvent | Solubility | Reference |
| This compound Monohydrate | Water | ~25 mg/mL | [1] |
| This compound Monohydrate | 0.1 N HCl | < 30 mg/mL | [1] |
| Venlafaxine Hydrochloride | Water | ~570 mg/mL | [1] |
| Venlafaxine Hydrochloride | Methanol | Freely Soluble | [2] |
| Venlafaxine Hydrochloride | Ethanol | Soluble | [2] |
| Venlafaxine Hydrochloride | Acetone (B3395972) | Slightly Soluble | [2] |
| Venlafaxine Hydrochloride | Phosphate Buffer pH 6.8 | Soluble | [3] |
Melting Point and Thermal Properties
The thermal behavior of this compound is crucial for manufacturing processes such as hot-melt granulation.
Table 2: Melting Point of Venlafaxine Salts and Polymorphs
| Compound | Melting Point (°C) | Notes | Reference |
| This compound Monohydrate | ~85-114°C | DSC peak around 114°C.[1] | [1] |
| Venlafaxine Hydrochloride | 215-217°C | [2] | |
| Venlafaxine Hydrochloride (Form 1) | ~208.34°C | [4] | |
| Venlafaxine Hydrochloride (Form 2) | ~214.09°C | [4] |
Crystalline Forms and Polymorphism
This compound can exist in different physical forms, including crystalline and amorphous forms. The crystalline forms include anhydrates and hydrates, with the monohydrate being a common form.[1] Polymorphism can significantly impact the solubility, stability, and bioavailability of a drug product. Therefore, thorough characterization of the solid-state properties is essential during early-phase development.
Experimental Protocols
Detailed methodologies for key experiments in the pre-formulation and formulation development of this compound are provided below.
Synthesis of this compound Monohydrate
Objective: To synthesize this compound monohydrate from venlafaxine base.
Materials:
-
Venlafaxine base
-
Benzene (B151609) sulfonic acid hydrate (B1144303)
-
Acetone
-
Nitrogen gas
Procedure:
-
In a 1-liter, 3-necked flask equipped with a mechanical stirrer and a condenser, dissolve 90.0 g of venlafaxine base in 140 ml of acetone with heating and stirring under a nitrogen atmosphere.
-
Add 52.34 g of benzene sulfonic acid hydrate in portions to the solution.
-
Heat the resulting mixture until a clear solution is obtained.
-
Allow the solution to cool to initiate precipitation.
-
Continue stirring, with optional cooling, for 1-3 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Dry the isolated solid to obtain this compound monohydrate.[1]
Polymorph Screening and Characterization
A systematic approach to identify and characterize different polymorphic forms of this compound is critical.
Objective: To determine the melting point and thermal transitions of this compound.
Protocol:
-
Accurately weigh 2-10 mg of the this compound sample into a Tzero hermetic aluminum pan.
-
Seal the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate of 10°C/min from 30°C to 250°C under a nitrogen purge of 50 mL/min.
-
Record the heat flow as a function of temperature to identify endothermic and exothermic events.[4][5]
Objective: To identify the crystalline form and assess the crystallinity of this compound.
Protocol:
-
Prepare a finely powdered sample of this compound.
-
Mount the powder on a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Scan the sample over a 2θ range of 5° to 40° using CuKα radiation.
-
The diffraction pattern obtained serves as a fingerprint for the specific crystalline form.[6]
Objective: To identify the functional groups and confirm the salt formation of this compound.
Protocol:
-
Mix approximately 1 mg of the this compound sample with 200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Compress the powder into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the FTIR spectrometer.
-
Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.[7][8]
Drug-Excipient Compatibility Studies
Objective: To assess the physical and chemical compatibility of this compound with common pharmaceutical excipients.
Protocol:
-
Prepare binary mixtures of this compound and each selected excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).
-
Analyze the stored samples at regular intervals using DSC and FTIR to detect any changes in thermal behavior or spectral characteristics that would indicate an interaction.[9][10][11] Visual observation for any physical changes is also crucial.
Dissolution Testing for Extended-Release Tablets
Objective: To evaluate the in vitro release profile of this compound extended-release tablets.
Protocol (based on FDA recommendations):
-
Apparatus: USP Apparatus 1 (Baskets) at 100 rpm or USP Apparatus 2 (Paddles) at 50 rpm.[12][13][14]
-
Dissolution Media: At least three different media should be tested, for example:
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: Early time points (e.g., 1, 2, 4 hours) are critical to assess for dose dumping, followed by sampling every 2 hours until at least 80% of the drug is released.[12][14]
-
Analysis: The concentration of venlafaxine in the collected samples is determined by a validated analytical method, such as HPLC with UV detection at approximately 225 nm.[15]
Formulation Strategies
The lower solubility of this compound makes it particularly suitable for extended-release formulations.
Hot-Melt Granulation
Hot-melt granulation is a promising technique for preparing sustained-release tablets of this compound, especially given its relatively lower melting point compared to the hydrochloride salt.[1]
Experimental Protocol for Hot-Melt Granulation:
-
Select a suitable meltable binder (e.g., Precirol ATO 5).
-
Heat the binder to its melting point (e.g., ~70°C).
-
Incorporate the this compound into the molten binder and knead thoroughly.
-
Allow the mixture to cool and solidify.
-
Mill the solidified mass and pass it through a suitable mesh sieve to obtain granules.
-
Blend the granules with other excipients (e.g., fillers, lubricants).
-
Compress the final blend into tablets.[16]
Visualizations
Signaling Pathway of Venlafaxine
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1][9][17]
Caption: Mechanism of action of venlafaxine as a serotonin-norepinephrine reuptake inhibitor.
Experimental Workflow for Drug-Excipient Compatibility
A logical workflow is essential for systematically evaluating the compatibility of this compound with various excipients.
Caption: Workflow for conducting drug-excipient compatibility studies.
Conclusion
This compound presents a valuable alternative to the hydrochloride salt for the development of oral solid dosage forms, particularly extended-release formulations. Its favorable physicochemical properties, most notably its lower aqueous solubility, provide formulators with greater flexibility in controlling drug release. A comprehensive understanding of its solid-state characteristics, coupled with systematic pre-formulation studies and rational formulation design, is paramount to developing a safe, effective, and stable drug product. The data and protocols presented in this guide offer a foundational framework for researchers and scientists embarking on the early-phase development of this compound formulations.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. wjpmr.com [wjpmr.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Optimization and evaluation of venlafaxine hydrochloride fast dissolving oral films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mse.washington.edu [mse.washington.edu]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. droracle.ai [droracle.ai]
- 10. ijrpc.com [ijrpc.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. US6274171B1 - Extended release formulation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. uspnf.com [uspnf.com]
- 16. jsirjournal.com [jsirjournal.com]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Application Note: HPLC-UV Method for Quantification of Venlafaxine Besylate in Bulk Drug
AN-VFB-001
Abstract
This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise and accurate quantification of venlafaxine (B1195380) besylate in bulk drug substance. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control analysis.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial to ensure the quality, potency, and purity of the bulk drug. This document provides a detailed protocol for the determination of venlafaxine besylate using an RP-HPLC-UV method, validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Physicochemical Properties of Venlafaxine
Venlafaxine has characteristic UV absorbance maxima at approximately 196 nm, 226 nm, and 276 nm.[3] For optimal sensitivity and to avoid interference from common HPLC solvents, a detection wavelength of 225 nm to 227 nm is frequently employed.[4][5][6] Venlafaxine hydrochloride is freely soluble in water, methanol, and acetonitrile (B52724).[2][7]
Experimental
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (B84403) Buffer: Acetonitrile (60:40 v/v), pH adjusted to 4.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (Approx. 25°C) |
| Detection Wavelength | 226 nm |
| Run Time | Approximately 10 minutes |
3.2.1. Mobile Phase Preparation Prepare a 0.02 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. Mix the buffer and acetonitrile in a 60:40 ratio, filter through a 0.45 µm membrane filter, and degas for 15 minutes in an ultrasonic bath.
3.2.2. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
3.2.3. Sample Solution Preparation (100 µg/mL) Accurately weigh approximately 10 mg of the this compound bulk drug sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Method Validation Summary
The described method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The method demonstrated good specificity, with no interference from the blank (mobile phase) at the retention time of the venlafaxine peak.
The linearity of the method was established by analyzing a series of venlafaxine standard solutions at different concentrations. The calibration curve of peak area versus concentration was found to be linear over the specified range.
Accuracy was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was within the acceptable limits.
The precision of the method was evaluated by performing replicate injections of the standard solution. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) were assessed, and the relative standard deviation (%RSD) was calculated.
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 20 - 60 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.82% - 100.45% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 6.55 ng/mL[8] | - |
| LOQ | 19.84 ng/mL[8] | - |
Conclusion
The developed and validated HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug substance. The method is suitable for routine quality control analysis in the pharmaceutical industry.
Protocol: Quantification of this compound in Bulk Drug by HPLC-UV
Scope
This protocol describes the step-by-step procedure for the quantification of this compound in bulk drug substance using a validated HPLC-UV method.
Materials and Reagents
-
This compound Reference Standard
-
This compound Bulk Drug Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Volumetric flasks (100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector
-
Analytical balance
-
pH meter
-
Ultrasonic bath
Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Procedure
-
Mobile Phase Preparation:
-
Prepare 1 liter of 0.02 M potassium dihydrogen phosphate buffer and adjust the pH to 4.5 with orthophosphoric acid.
-
Mix 600 mL of the buffer with 400 mL of acetonitrile.
-
Filter the mobile phase using a 0.45 µm nylon filter.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Quantitatively transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound bulk drug sample.
-
Quantitatively transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions in Table 1.
-
Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution.
-
Inject the sample solution in duplicate.
-
System Suitability
Before sample analysis, verify the suitability of the chromatographic system. The %RSD for the peak areas of the five replicate injections of the standard solution should not be more than 2.0%.
Calculation
Calculate the percentage of venlafaxine in the bulk drug sample using the following formula:
Where:
-
AT = Peak area of venlafaxine in the sample solution
-
AS = Average peak area of venlafaxine in the standard solution
-
WS = Weight of the this compound reference standard (mg)
-
WT = Weight of the this compound bulk drug sample (mg)
-
P = Purity of the this compound reference standard (as a decimal)
References
- 1. bsphs.org [bsphs.org]
- 2. ijrpr.com [ijrpr.com]
- 3. UV-Vis Spectrum of Venlafaxine | SIELC Technologies [sielc.com]
- 4. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijiset.com [ijiset.com]
- 8. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating Assay for Venlafaxine Besylate
Introduction
Venlafaxine (B1195380) is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorder.[1] The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note describes the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for venlafaxine besylate in bulk drug and pharmaceutical formulations. The method is designed to separate venlafaxine from its potential degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Materials and Methods
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.[1]
-
Analytical balance
-
pH meter
-
Sonication bath
-
Forced degradation studies were conducted in a calibrated hot air oven, a photostability chamber, and a water bath.
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (AR grade)
-
High-purity water
Chromatographic Conditions:
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Phosphate Buffer (pH 6.8):Methanol (40:60, v/v)[4] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm[2][3] |
| Run Time | 20 minutes |
Protocols
1. Preparation of Solutions
-
Buffer Preparation (0.01 M Phosphate Buffer, pH 6.8): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.8 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the phosphate buffer and methanol in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution Preparation (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
2. Forced Degradation Studies
Forced degradation studies were performed on the this compound to demonstrate the specificity and stability-indicating nature of the method.[4] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2][4]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.[4] Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 M NaOH. Dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 M HCl. Dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
Results and Discussion
The developed RP-HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation:
The chromatograms of the stressed samples showed significant degradation of this compound under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the parent drug peak, demonstrating the stability-indicating nature of the method. A summary of the forced degradation results is presented in Table 2.
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 12.8% | 1 |
| Oxidative (30% H₂O₂, RT, 24h) | 20.5% | 3 |
| Thermal (105°C, 48h) | 5.1% | 1 |
| Photolytic (UV light, 48h) | 3.8% | 1 |
Method Validation:
The method was found to be linear over the concentration range of 20-120 µg/mL with a correlation coefficient (r²) of 0.999. The precision of the method was demonstrated by the low relative standard deviation (RSD) for intra-day and inter-day precision, which were less than 2%. The accuracy of the method was confirmed by recovery studies, with recovery values between 98% and 102%.
| Validation Parameter | Result |
| Linearity Range | 20-120 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of this compound. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This method can be successfully used for the routine analysis of this compound in bulk and pharmaceutical dosage forms and for stability studies.
Visualizations
References
- 1. actascientific.com [actascientific.com]
- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
Chiral Separation of Venlafaxine Enantiomers Using Besylate Salt by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380) is a widely prescribed antidepressant that belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs. It is a chiral compound and is administered as a racemic mixture of two enantiomers: (R)-venlafaxine and (S)-venlafaxine.[1][2] These enantiomers exhibit different pharmacological and pharmacokinetic profiles.[1][2] The (R)-enantiomer is known to inhibit the reuptake of both norepinephrine (B1679862) and serotonin (B10506), whereas the (S)-enantiomer is more selective for serotonin reuptake.[2] Due to these differences, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, pharmacokinetic studies, and the development of enantiomerically pure drug formulations.
This document provides a detailed application note and protocol for the chiral separation of venlafaxine enantiomers, with a focus on its besylate salt form, using High-Performance Liquid Chromatography (HPLC). While much of the published literature describes methods for venlafaxine hydrochloride, the protocols outlined here are readily adaptable for the besylate salt, as the chiral separation is primarily dependent on the stereochemistry of the venlafaxine molecule itself and its interaction with the chiral stationary phase.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). These stationary phases are designed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer on the column, allowing for their separation and quantification. Common CSPs for the separation of venlafaxine enantiomers include polysaccharide-based and macrocyclic antibiotic-based columns.[2]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the successful chiral separation of venlafaxine besylate enantiomers.
Equipment and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column, such as a Lux Amylose-2 (150 x 4.0 mm, 5 µm particle size), is recommended for this separation.[3][4]
-
Data Acquisition and Processing Software: Software capable of controlling the HPLC system and integrating peak areas is necessary.
-
Solvents: HPLC grade n-hexane, ethanol (B145695), and diethylamine (B46881) are required for the mobile phase. Isopropanol (B130326) is needed for sample preparation.
-
This compound Standard: A reference standard of racemic this compound is required for method development and as a control.
-
Volumetric flasks, pipettes, and syringes.
-
Membrane filters (0.2 µm) for mobile phase filtration.
Preparation of Solutions
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a ratio of 97:3 (v/v). Add diethylamine to a final concentration of 0.1%.[3][4] For example, to prepare 1 L of mobile phase, mix 970 mL of n-hexane, 30 mL of ethanol, and 1 mL of diethylamine. Filter the mobile phase through a 0.2 µm membrane filter and degas it for at least 10 minutes in a sonicator bath before use.[3]
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with isopropanol to obtain a stock solution of 100 µg/mL.[3]
Sample Preparation (for Pharmaceutical Formulations): For tablet dosage forms, weigh and finely powder five tablets. An amount of the powder equivalent to 25 mg of this compound should be accurately weighed and transferred to a suitable volumetric flask. Dissolve the powder in isopropanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with isopropanol. Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved excipients. Further dilute the filtered solution with isopropanol to achieve a final concentration within the linear range of the method (e.g., 5-30 µg/mL).[3][4]
HPLC Method Parameters
The following HPLC parameters are recommended for the chiral separation of venlafaxine enantiomers:
| Parameter | Value |
| Column | Lux Amylose-2 (150 x 4.0 mm, 5 µm)[3][4] |
| Mobile Phase | n-Hexane:Ethanol (97:3 v/v) with 0.1% Diethylamine[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 254 nm[3][4] |
| Run Time | Approximately 10 minutes |
Data Presentation and Analysis
The primary quantitative data from the chiral separation of venlafaxine enantiomers are the retention times and peak areas for each enantiomer. This data is used to determine the resolution and the enantiomeric ratio.
Typical Chromatographic Data
The following table summarizes the expected retention times for the two enantiomers of venlafaxine under the specified HPLC conditions.
| Enantiomer | Retention Time (tR) (minutes) |
| Enantiomer 1 | 4.1 ± 0.2[3][4] |
| Enantiomer 2 | 4.8 ± 0.3[3][4] |
Method Validation Parameters
A summary of key validation parameters for a similar method for venlafaxine hydrochloride is provided below. These parameters should be verified for the this compound method.
| Parameter | Result |
| Linearity Range | 5-30 µg/mL[3][4] |
| Intra-day Precision (%RSD) | 0.293 to 1.760[3][4] |
| Inter-day Precision (%RSD) | 0.319 to 0.210[3][4] |
Experimental Workflow and Diagrams
The overall workflow for the chiral separation of this compound by HPLC is depicted in the following diagram.
Caption: Workflow for Chiral Separation of this compound by HPLC.
Conclusion
The protocol described in this application note provides a reliable and robust method for the chiral separation of venlafaxine enantiomers using a polysaccharide-based chiral stationary phase. By following the detailed experimental procedures and utilizing the specified HPLC parameters, researchers and drug development professionals can effectively separate and quantify the (R)- and (S)-enantiomers of this compound. This is essential for ensuring the quality and efficacy of venlafaxine drug products and for conducting detailed pharmacokinetic and pharmacodynamic studies.
References
Application Notes and Protocols for In Vitro Dissolution Testing of Venlafaxine Besylate Extended-Release Tablets
Introduction
Venlafaxine (B1195380) is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. It is available in extended-release (ER) formulations to provide prolonged therapeutic effects and improve patient compliance. The besylate salt of venlafaxine offers certain formulation advantages, including lower aqueous solubility compared to the hydrochloride salt, which can be beneficial for developing controlled-release dosage forms.[1]
In vitro dissolution testing is a critical quality control parameter for extended-release solid oral dosage forms. It ensures batch-to-batch consistency and can be indicative of the in vivo performance of the drug product. This document provides detailed application notes and protocols for the in vitro dissolution testing of venlafaxine besylate extended-release tablets, compiled from regulatory guidance and scientific literature.
Physicochemical Properties of this compound
A key characteristic of this compound is its significantly lower water solubility compared to venlafaxine hydrochloride. This compound monohydrate has a water solubility of approximately 25 mg/mL, whereas venlafaxine hydrochloride's solubility is around 570 mg/mL.[1] Venlafaxine is a monovalent base with a pKa of approximately 9.63 to 10.09.[2] This pH-dependent solubility is a critical factor in the selection of appropriate dissolution media.
Recommended Dissolution Testing Protocols
While a specific USP monograph for this compound extended-release tablets is not available, the following protocols are based on FDA recommendations for bioequivalence studies and methods described in relevant patents.[3][4] The goal is to utilize a discriminating dissolution method that can detect changes in the formulation and manufacturing process.
I. General Dissolution Protocol (Based on FDA Guidance)
The FDA recommends developing a specific, discriminating dissolution method for modified-release products. Comparative dissolution testing should be conducted in at least three different media to characterize the drug release profile under various pH conditions, mimicking the physiological environment of the gastrointestinal tract.[3][5]
Experimental Workflow
Caption: Experimental workflow for in vitro dissolution testing of extended-release tablets.
Table 1: General Dissolution Test Parameters
| Parameter | Recommendation |
| Apparatus | USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle) |
| Rotation Speed | Apparatus 1: 100 rpm; Apparatus 2: 50 rpm (may be increased if justified) |
| Temperature | 37 ± 0.5 °C |
| Dissolution Media | At least three media, e.g., pH 1.2 (0.1 N HCl), pH 4.5 Acetate (B1210297) Buffer, and pH 6.8 Phosphate (B84403) Buffer |
| Volume | 900 mL |
| Sampling Times | Include early time points (e.g., 1, 2, 4 hours) and continue every 2 hours until at least 80% of the drug is released.[3][5] |
| Number of Units | 12 |
| Analytical Method | A validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. |
II. Specific Dissolution Protocol (Example from Patent Literature)
A patent for an extended-release this compound formulation describes a specific dissolution method that can be used as a starting point for method development.[4]
Table 2: Example Dissolution Protocol for this compound ER Tablets
| Parameter | Condition |
| Apparatus | USP Apparatus 1 (Basket) |
| Rotation Speed | 100 rpm |
| Temperature | 37 ± 0.5 °C |
| Dissolution Medium | Phosphate Buffer, pH 6.8 |
| Volume | 900 mL |
| Sampling Times | 2, 4, 8, 12, and 24 hours |
| Analytical Method | HPLC or UV-Vis Spectrophotometry |
Detailed Experimental Methodologies
1. Preparation of Dissolution Media
-
0.1 N Hydrochloric Acid (pH 1.2): Dilute 8.3 mL of concentrated hydrochloric acid to 1000 mL with purified water.
-
pH 4.5 Acetate Buffer: Dissolve 2.99 g of sodium acetate trihydrate in a suitable volume of water, add 14.0 mL of 2 N acetic acid, and dilute with water to 1000 mL. Adjust pH if necessary.
-
pH 6.8 Phosphate Buffer: Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 118 mL of 0.2 N sodium hydroxide (B78521) and dilute with water to 1000 mL. Adjust pH if necessary.
2. Dissolution Procedure
-
Set up the dissolution apparatus according to the specified parameters (Apparatus type, rotation speed, temperature).
-
Place 900 mL of the selected dissolution medium in each vessel and allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one this compound extended-release tablet in each basket or vessel.
-
Start the apparatus immediately.
-
At each specified time point, withdraw a sample aliquot (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF), discarding the first few milliliters of the filtrate.
-
Analyze the filtered samples using a validated analytical method.
3. Analytical Method (Example: HPLC)
A validated HPLC method is the preferred analytical technique for its specificity and sensitivity.
Table 3: Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 25 cm, 5 µm packing (or equivalent) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate buffer) in an appropriate ratio (e.g., 35:65 v/v).[6][7] |
| pH of Mobile Phase | Adjust to a suitable pH (e.g., 3.0-3.5) with phosphoric acid.[6][7] |
| Flow Rate | 1.0 - 1.2 mL/min |
| Detection Wavelength | 225 nm or 274 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Logical Relationship of Method Development
Caption: Logical flow for developing a dissolution testing protocol.
Data Presentation and Acceptance Criteria
The results of the dissolution study should be presented as the percentage of the labeled amount of venlafaxine released at each time point. The data should include the mean, standard deviation, and coefficient of variation (%CV) for the 12 units tested.
Acceptance criteria for extended-release formulations are typically presented in a multi-point format. While specific criteria for this compound ER tablets would be established based on the product's specific release profile and in vivo data, a general example based on USP guidelines for venlafaxine hydrochloride ER capsules is provided below for reference.[8]
Table 4: Example Acceptance Criteria (for reference)
| Time (hours) | Percentage Dissolved |
| 2 | 10% - 30% |
| 4 | 33% - 53% |
| 8 | 58% - 78% |
| 12 | 68% - 88% |
| 20 | Not Less Than 80% |
Note: These acceptance criteria are for a specific venlafaxine HCl product and must be developed and justified for the specific this compound product being tested.
The in vitro dissolution testing of this compound extended-release tablets requires the development of a robust and discriminating method. The protocols outlined in this document, based on regulatory guidance and scientific literature, provide a comprehensive framework for researchers, scientists, and drug development professionals. Key considerations include the use of multiple dissolution media to assess pH-dependent release, appropriate selection of apparatus and agitation speed, and the use of a validated analytical method for accurate quantification. The provided tables and diagrams serve to summarize the critical parameters and workflows for easy reference and implementation.
References
- 1. US6717015B2 - this compound - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. US8105627B2 - Extended release venlafaxine tablet formulation - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. uspnf.com [uspnf.com]
- 7. uspnf.com [uspnf.com]
- 8. drugfuture.com [drugfuture.com]
Forced degradation studies of venlafaxine besylate under stress conditions
Application Note: Forced Degradation Studies of Venlafaxine (B1195380) Besylate
Audience: Researchers, scientists, and drug development professionals.
Introduction Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, generalized anxiety disorder, and social phobia.[1] Forced degradation studies are crucial in the drug development process to understand the chemical stability of the active pharmaceutical ingredient (API) and to develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish degradation pathways.[2][3] This document provides detailed protocols for conducting forced degradation studies on venlafaxine besylate, based on established methods for venlafaxine salts. The analytical procedures outlined are designed to separate the drug from its degradation products, ensuring the method is stability-indicating.[4][5]
Quantitative Data Summary
The stability of venlafaxine under various stress conditions has been investigated in several studies. The extent of degradation is dependent on the specific conditions employed (e.g., concentration of stressor, temperature, duration). The following table summarizes the quantitative results from different forced degradation experiments.
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 10 hours | 3.95 - 5.42 (range for all conditions) | [6] |
| 0.5N HCl | 72 hours / Room Temp | No degradation observed | [7] | |
| 10% HCl | Not Specified | 11.21 | [1] | |
| 0.1M HCl | 26 hours / 60°C | Degradation observed | [8] | |
| 0.1N HCl | 90 minutes / Room Temp | Degradation observed | [9] | |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 3.95 - 5.42 (range for all conditions) | [6] |
| 0.1N NaOH | 72 hours / Room Temp | No degradation observed | [7] | |
| 10% NaOH | Not Specified | 14.30 | [1] | |
| 0.1N NaOH | 90 minutes / Room Temp | Degradation observed | [9] | |
| Oxidative Degradation | 1.0% H₂O₂ | 10 hours | 3.95 - 5.42 (range for all conditions) | [6] |
| 33% H₂O₂ | 72 hours / Room Temp | No degradation observed | [7] | |
| 3% H₂O₂ | Not Specified | 22.16 | [1] | |
| 30% v/v H₂O₂ | 30 minutes / Room Temp | Degradation observed | [9] | |
| Thermal Degradation | Dry Heat | 72 hours / 105°C | No degradation observed | [7] |
| Heat | 26 hours / 60°C | Degradation observed | [8] | |
| Photolytic Degradation | UV Light | 10 hours | 3.95 - 5.42 (range for all conditions) | [6] |
| UV Light (254 nm) | 10 days | No degradation observed | [7] |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for forced degradation studies and the logical application of stress conditions.
References
- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpsr.com [ijpsr.com]
- 9. ijpcsonline.com [ijpcsonline.com]
Application Note: Analytical Method for Identifying Venlafaxine Besylate Synthesis Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Venlafaxine besylate, a salt form of venlafaxine, can contain various byproducts arising from the synthetic route and degradation. This application note provides a detailed analytical method for the identification and characterization of these synthesis byproducts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Venlafaxine Synthesis and Potential Byproducts
The synthesis of venlafaxine typically involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone, followed by reduction of the nitrile group and subsequent N-methylation. The final step for this compound is the salt formation with benzenesulfonic acid.[1][2] Byproducts can be introduced at each of these stages, including unreacted starting materials, intermediates, and products of side reactions.
A study on the impurity profile of venlafaxine hydrochloride identified six key process-related impurities.[3] These, along with other potential byproducts, are relevant to the analysis of this compound.
Analytical Method: HPLC-MS/MS
A robust and sensitive method for the identification of this compound synthesis byproducts is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of the API from its impurities and provides mass information for structural elucidation.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound test sample in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Diluent: A mixture of water and acetonitrile (B52724) (50:50 v/v).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 226 nm |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation |
Data Presentation
The following table summarizes the known and potential byproducts of this compound synthesis, along with their molecular weights and expected mass-to-charge ratios ([M+H]⁺).
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Venlafaxine | ![]() | C₁₇H₂₇NO₂ | 277.40 | 278.2 |
| (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine [3] | ![]() | C₁₇H₂₅NO | 259.39 | 260.2 |
| (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine [3] | ![]() | C₁₇H₂₇NO | 261.41 | 262.2 |
| 1-[(1RS)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol [3] | ![]() | C₁₆H₂₅NO₂ | 263.38 | 264.2 |
| (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane [3] | ![]() | C₁₇H₂₅NO₂ | 275.39 | 276.2 |
| (RS)-5-(4-Methoxyphenyl)-3-aza-1-oxaspiro[5.5]undecane [3] | ![]() | C₁₆H₂₃NO₂ | 261.36 | 262.2 |
| 2-(4-Methoxyphenyl)-N,N-dimethylethanamine [3] | ![]() | C₁₁H₁₇NO | 179.26 | 180.1 |
| O-Desmethyl Venlafaxine | ![]() | C₁₆H₂₅NO₂ | 263.38 | 264.2 |
| N-Desmethyl Venlafaxine | ![]() | C₁₆H₂₅NO₂ | 263.38 | 264.2 |
| N,N-Didesmethyl Venlafaxine | ![]() | C₁₅H₂₃NO₂ | 249.35 | 250.2 |
Note: Structures are illustrative and should be confirmed by spectral data.
Visualizations
This compound Synthesis Pathway and Potential Byproduct Formation
Caption: Synthetic pathway of this compound and points of potential byproduct formation.
Experimental Workflow for Byproduct Identification
Caption: Workflow for the identification and characterization of this compound byproducts.
Conclusion
The presented HPLC-MS/MS method provides a robust and reliable approach for the identification and characterization of synthesis-related byproducts in this compound. This methodology is crucial for ensuring the quality, safety, and consistency of the API. The detailed protocol and data provided in this application note can be readily implemented in a quality control or research and development setting. Further characterization of identified impurities may involve isolation and spectroscopic techniques such as NMR for unambiguous structure confirmation.
References
Application Notes and Protocols for Venlafaxine Besylate Drug-Excipient Compatibility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), is widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1][2] The besylate salt of venlafaxine is often formulated into extended-release oral dosage forms to improve patient compliance and provide stable plasma concentrations. The selection of appropriate excipients is a critical step in the formulation of a stable, effective, and safe drug product.[3]
Drug-excipient compatibility studies are essential to identify any potential physical or chemical interactions between the active pharmaceutical ingredient (API) and the chosen excipients.[3][4] Such interactions can compromise the stability, bioavailability, and safety of the final dosage form. This document provides a detailed protocol for conducting drug-excipient compatibility studies for venlafaxine besylate, with a focus on common excipients used in extended-release tablet formulations.
Common Excipients for this compound Extended-Release Tablets
The following table summarizes common excipients used in the formulation of venlafaxine extended-release tablets. These should be prioritized in compatibility screening.
| Excipient Category | Examples |
| Diluents/Fillers | Microcrystalline Cellulose, Lactose Monohydrate, Mannitol, Dicalcium Phosphate (B84403) |
| Binders | Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) |
| Rate-Controlling Polymers | Ethylcellulose, HPMC (various grades), Carbopol® |
| Lubricants | Magnesium Stearate |
| Glidants | Colloidal Silicon Dioxide (Aerosil®) |
| Coating Agents | Ethylcellulose, HPMC, Titanium Dioxide, Iron Oxides |
Experimental Workflow for Compatibility Studies
The overall workflow for assessing the compatibility of this compound with pharmaceutical excipients is depicted below. This systematic approach ensures that potential incompatibilities are identified early in the pre-formulation stage.
Caption: Experimental workflow for this compound drug-excipient compatibility studies.
Experimental Protocols
Preparation of Binary Mixtures
-
Accurately weigh this compound and the selected excipient in a 1:1 weight ratio.
-
Transfer the weighed powders to a clean and dry glass vial.
-
Mix the powders thoroughly using a spatula for 5 minutes to ensure a homogenous mixture.
-
Prepare a control sample of this compound alone.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for a predefined period (e.g., 2 and 4 weeks).[5]
-
Analyze the samples at initial (T=0), 2-week, and 4-week time points.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to detect physicochemical interactions by observing changes in melting points, the appearance of new peaks, or shifts in peak temperatures.[1][4]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample (pure drug, pure excipient, or binary mixture) into a standard aluminum pan.
-
Instrument Parameters:
-
Heating Rate: 10°C/min
-
Temperature Range: 25°C to 300°C
-
Atmosphere: Purge with inert nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Compare the thermogram of the binary mixture with those of the individual components. Significant shifts in the melting endotherm of this compound, or the appearance of new exothermic or endothermic peaks, may indicate an interaction.[3][6]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify chemical interactions by observing changes in the vibrational frequencies of functional groups.[7][8]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of spectroscopic grade KBr and compressing the mixture into a thin, transparent disc.
-
Instrument Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans
-
-
Data Analysis: Compare the spectrum of the binary mixture with the spectra of the individual components. The appearance of new absorption bands, the disappearance of characteristic drug peaks, or significant shifts in peak positions can indicate a chemical interaction.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific technique for the quantitative determination of the drug and its degradation products. This is the most definitive method for assessing chemical incompatibility.[10]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][12]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5) and methanol (B129727) (40:60 v/v)[11] or a mixture of sodium acetate (B1210297) buffer (pH 5.5) and acetonitrile (B52724) (65:35 v/v).[13]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh an amount of the binary mixture equivalent to a target concentration of this compound (e.g., 100 µg/mL).
-
Dissolve the sample in a suitable diluent (e.g., the mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining in the stressed samples and compare it to the initial concentration. A significant decrease in the drug content indicates degradation.
-
Monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.
-
Data Presentation
Summarize the quantitative data from the HPLC analysis in a structured table for easy comparison.
Table 1: HPLC Analysis of this compound and Excipient Binary Mixtures under Stress Conditions (40°C/75% RH)
| Sample | Time (weeks) | % Assay of this compound | Total Impurities (%) | Appearance of New Peaks (RT, min) |
| This compound (Control) | 0 | 100.0 | < 0.1 | None |
| 2 | 99.8 | < 0.1 | None | |
| 4 | 99.5 | 0.15 | None | |
| Venlafaxine + Microcrystalline Cellulose | 0 | 100.0 | < 0.1 | None |
| 2 | 99.6 | 0.12 | None | |
| 4 | 99.3 | 0.20 | None | |
| Venlafaxine + Lactose Monohydrate | 0 | 100.0 | < 0.1 | None |
| 2 | 98.5 | 0.50 | 5.8 | |
| 4 | 96.2 | 1.20 | 5.8, 7.1 | |
| Venlafaxine + Magnesium Stearate | 0 | 100.0 | < 0.1 | None |
| 2 | 99.0 | 0.35 | None | |
| 4 | 98.1 | 0.60 | 6.5 | |
| ... (continue for all excipients) |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Potential Degradation Pathways
Understanding the potential degradation pathways of venlafaxine is crucial for interpreting compatibility study results. Forced degradation studies have shown that venlafaxine can degrade under acidic, basic, and oxidative conditions.[5][11] The primary degradation pathways include N-demethylation and dehydration.
Caption: Potential degradation pathways of venlafaxine under stress conditions.
Conclusion
A systematic approach to drug-excipient compatibility testing, employing a combination of visual observation, thermal analysis (DSC), spectroscopic analysis (FTIR), and chromatographic analysis (HPLC), is essential for the successful development of a stable this compound extended-release formulation. Any significant changes observed in the analytical data for the binary mixtures, particularly the formation of new degradation products as detected by HPLC, should be thoroughly investigated. Excipients that show evidence of interaction with this compound should be avoided in the final formulation.
References
- 1. scribd.com [scribd.com]
- 2. DailyMed - VENLAFAXINE tablet, extended release [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Determination of Venlafaxine Besylate in Plasma by LC-MS/MS
These application notes provide a comprehensive and detailed protocol for the quantitative analysis of venlafaxine (B1195380) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of venlafaxine.
Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1][2] Accurate and sensitive quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in plasma is essential for understanding its pharmacological profile. LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[3][4] This document outlines a validated LC-MS/MS method for the determination of venlafaxine, adaptable for venlafaxine besylate salt form, in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
O-desmethylvenlafaxine (ODV) reference standard
-
Internal Standard (IS) (e.g., Venlafaxine-d6, Fluoxetine, or Escitalopram)[3][4]
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and/or ammonium (B1175870) acetate
-
Human plasma (with K2EDTA as anticoagulant)[1]
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required.
-
HPLC System: Capable of gradient or isocratic elution.
-
Mass Spectrometer: Equipped with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of this compound, ODV, and the internal standard (IS) in methanol at a concentration of 1 mg/mL. Note: Adjust the weight of this compound to account for the mass of the besylate salt.
-
Working Standard Solutions: Prepare serial dilutions of the venlafaxine and ODV primary stock solutions with a mixture of methanol and water (e.g., 50:50, v/v) to create working standard solutions at various concentrations.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
Several extraction methods can be employed, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being common.[3][5] Protein precipitation is another viable, simpler alternative.[1]
Protocol for Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).[6]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate[4][6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[4][6] |
| Flow Rate | 0.3 - 0.8 mL/min[6] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Elution | Isocratic or Gradient |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Venlafaxine, ODV, and a Common Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 121.1[3] |
| O-desmethylvenlafaxine (ODV) | 264.3 | 107.1[3] |
| Venlafaxine-d6 (IS) | 284.3 | 121.1 |
Data Presentation: Quantitative Method Parameters
The following table summarizes typical quantitative performance parameters from various validated LC-MS/MS methods for venlafaxine analysis in plasma.
Table 4: Summary of Quantitative Data from Published Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction[5] | Protein Precipitation[1] | Solid-Phase Extraction[3] |
| Linearity Range (ng/mL) | 1.0 - 200.0[5] | 5 - 800[1] | 3 - 300[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[5] | 5 | 3[3] |
| Intra-day Precision (%RSD) | < 10.1[5] | 1.9 - 9.3[1] | < 10[3] |
| Inter-day Precision (%RSD) | < 10.1[5] | 1.9 - 9.3[1] | < 10[3] |
| Accuracy (%RE) | ± 10.0[5] | Within acceptance criteria | < 10[3] |
| Recovery (%) | Not specified | Not specified | 95.9 (Venlafaxine), 81.7 (ODV)[3] |
Visualizations
The following diagrams illustrate the key workflows in the LC-MS/MS analysis of venlafaxine.
Caption: Liquid-Liquid Extraction Workflow for Venlafaxine from Plasma.
Caption: Schematic of the LC-MS/MS Analysis Workflow.
References
- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Venlafaxine Salt Polymorphic Forms by PXRD and DSC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the characterization of polymorphic forms of venlafaxine (B1195380) salts using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Due to the extensive publicly available data for venlafaxine hydrochloride, it will be used as a model compound to illustrate the application of these techniques. The same principles and protocols are applicable to the characterization of venlafaxine besylate and other salt forms.
Introduction to Polymorphism in Pharmaceuticals
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] These different crystalline forms are known as polymorphs. Polymorphism is a critical consideration in the pharmaceutical industry as different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[2]
-
Stability: Different polymorphs have different thermodynamic stabilities, which can affect the shelf-life of the drug product.
-
Mechanical Properties: Properties such as tabletability and flowability can vary between polymorphs, influencing the manufacturing process.
Regulatory bodies often require a thorough investigation and control of the polymorphic form of an API to ensure the quality, safety, and efficacy of the final drug product. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly used techniques for the identification and characterization of polymorphic forms.[3]
Venlafaxine and its Polymorphic Forms
Venlafaxine is an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[4] It is commonly formulated as a salt to improve its stability and bioavailability. While this compound is a known salt form, the majority of published research on polymorphism has focused on venlafaxine hydrochloride.[5][6] Venlafaxine hydrochloride is known to exist in several polymorphic forms, with Forms I and II being the most extensively studied.[7][8] This application note will use the characterization of venlafaxine hydrochloride polymorphs as a case study.
Data Presentation
The following tables summarize the characteristic PXRD peaks and DSC thermal properties of two common polymorphic forms of venlafaxine hydrochloride.
Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Venlafaxine Hydrochloride Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (°) |
| Form I | Strong peaks at approximately 10.2, 15.5, 20.3, 21.7. Medium peaks at approximately 6.7, 13.5, 18.2, 19.8, 22.6, 25.6, 28.1, 35.1.[9] |
| Form II | Strong peaks at approximately 7.4, 14.9, 26.5. Medium peaks at approximately 12.9, 16.4, 17.5, 18.6, 18.9, 20.5, 21.4, 38.2.[9] A separate patent describes a novel polymorph with unique peaks at approximately 5.67, 7.28, 9.14, 9.67, 10.77, 14.01, 14.54, 16.17, 19.69, and 20.74.[10] |
Note: The relative intensities of PXRD peaks can be influenced by factors such as preferred orientation. It is crucial to compare the entire diffraction pattern for conclusive identification.
Table 2: Differential Scanning Calorimetry (DSC) Data for Venlafaxine Hydrochloride Polymorphs
| Polymorphic Form | Onset of Melting (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |
| Form I | ~210 | 210 - 213 | ~125.8 |
| Form II | ~208 | 208 - 210 | ~130.3 |
Note: DSC parameters can be affected by the heating rate, sample purity, and instrument calibration. The data presented here is indicative and should be confirmed under specific experimental conditions.[2]
Experimental Protocols
Powder X-ray Diffraction (PXRD)
Objective: To obtain the diffraction pattern of a venlafaxine salt sample for the identification of its polymorphic form.
Instrumentation: A standard powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.
Protocol:
-
Sample Preparation:
-
Gently grind a small amount (approximately 200 mg) of the venlafaxine salt sample using an agate mortar and pestle to ensure a uniform particle size and to minimize preferred orientation.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface that is flush with the holder's top. A glass slide can be used to gently press the surface flat.[11]
-
-
Instrument Setup:
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range for 2θ, typically from 5° to 40°, which covers the most characteristic diffraction peaks for organic molecules.
-
Select a suitable step size (e.g., 0.02°) and scan speed (e.g., 1°/minute).
-
-
Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Initiate the PXRD scan and collect the diffraction data.
-
-
Data Analysis:
-
Process the raw data to obtain a plot of intensity versus 2θ.
-
Identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
Compare the obtained diffraction pattern with the reference patterns of known polymorphic forms of the venlafaxine salt (as provided in Table 1 or from a reference database).
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the thermal properties (melting point and enthalpy of fusion) of a venlafaxine salt sample to differentiate between its polymorphic forms.
Instrumentation: A calibrated differential scanning calorimeter.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the initial temperature to a point well below the expected melting point (e.g., 30°C).
-
Set the final temperature to a point above the expected melting point (e.g., 250°C).
-
Select a constant heating rate, typically 10°C/minute.[13]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/minute) to provide an inert atmosphere.[14]
-
-
Data Acquisition:
-
Start the heating program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram.
-
Determine the onset temperature and the peak temperature of any endothermic events (melting).
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Compare the obtained thermal data with the reference values for the known polymorphic forms of the venlafaxine salt (as provided in Table 2).
-
Mandatory Visualization
Caption: Workflow for Polymorphic Characterization.
Caption: Relationship between Techniques and Properties.
References
- 1. Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. resources.rigaku.com [resources.rigaku.com]
- 4. Venlafaxine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US6274171B1 - Extended release formulation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US20020143211A1 - Crystalline venlafaxine base and novel polymorphs of venlafaxine hydrochlorid, processes for preparing thereof - Google Patents [patents.google.com]
- 10. CA2467593A1 - Novel crystalline polymorph of venlafaxine hydrochloride and methods for the preparation thereof - Google Patents [patents.google.com]
- 11. mcgill.ca [mcgill.ca]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 14. qualitest.ae [qualitest.ae]
Application of Venlafaxine Besylate in Novel Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI), in the development of novel drug delivery systems. The aim of these advanced formulations is to improve the therapeutic efficacy of venlafaxine by providing sustained release, enhancing bioavailability, and reducing side effects associated with conventional dosage forms.[1][2][3] This is particularly relevant as venlafaxine has a short biological half-life of approximately 5 hours, necessitating frequent administration to maintain therapeutic plasma concentrations.[1][2][4]
Rationale for Novel Drug Delivery Systems
Venlafaxine is a freely water-soluble drug, which can lead to a rapid initial release or "burst effect" from conventional dosage forms, potentially causing adverse effects like nausea, dizziness, and insomnia.[2][5] Novel drug delivery systems, such as microspheres, nanoparticles, liposomes, and transdermal patches, offer the potential for controlled and sustained release, thereby maintaining a steady therapeutic level of the drug in the bloodstream, improving patient compliance, and minimizing side effects.[1][3][4]
Signaling Pathway of Venlafaxine
Venlafaxine primarily functions by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft, which increases the concentration of these neurotransmitters available to bind to postsynaptic receptors.[6][7][8] At higher doses, it also weakly inhibits the reuptake of dopamine.[6][7] This modulation of neurotransmitter levels is central to its antidepressant and anxiolytic effects.
Caption: Mechanism of action of venlafaxine as a serotonin-norepinephrine reuptake inhibitor.
Data Presentation of Novel Drug Delivery Systems
The following tables summarize quantitative data from various studies on novel venlafaxine delivery systems.
Table 1: Venlafaxine-Loaded Microspheres
| Formulation Code | Polymer(s) | Drug:Polymer Ratio | Particle Size (µm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| F1 | Ethyl Cellulose (B213188) | 1:1 | - | 77.87 ± 0.325 | - | [2] |
| F2 | Ethyl Cellulose | 1:2 | - | 81.56 ± 1.254 | - | [2] |
| V1-V5 | Eudragit RS-100 | - | - | 71.20 - 76.00 | 15.22 - 50.85 | [1] |
| F1-F3 | Chitosan | 1:1 to 1:3 | - | - | - | [4] |
| F4-F6 | Sodium Alginate | 1:1 to 1:3 | - | - | - | [4] |
| F7-F9 | Xanthan Gum | 1:1 to 1:3 | - | - | - | [4] |
| F2 | - | - | 226.15 ± 24.37 to 283.37 ± 21.56 | 60.6 | 57.2 | [9] |
Table 2: Venlafaxine-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles (F7) | - | 383.33 | 0.44 | - | 89.23 | [3] |
| Solid Lipid Nanoparticles (FF1-FF10) | Monostearin | 213.2 - 635.1 | 0.243 - 0.947 | -11.2 to -16.9 | - | [10] |
| Chitosan Nanoparticles | Chitosan/TPP | - | - | - | - | [11] |
| Novasomes (NPV3) | Cholesterol, Brij35, PA-LYS | 149 - 167 | 0.342 - 0.967 | -1.00 to -1.23 | - | [12] |
Table 3: Venlafaxine-Loaded Liposomes
| Formulation Type | Key Lipids | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | - | 191 ± 2.0 | 0.281 ± 0.06 | -20.3 | 94.13 ± 1.20 | [13] |
| Chitosan-coated Liposomes | - | 191 ± 34.71 | - | - | 94 ± 2.71 | [14][15] |
| Optimized Liposomes | - | 140.80 ± 1.28 | - | -25 | 85.0 ± 2.5 | [16] |
Table 4: In Vitro Drug Release from Venlafaxine Formulations
| Formulation Type | Duration (hours) | Cumulative Release (%) | Release Kinetics | Reference |
| Ethyl Cellulose Microspheres | 16 | Sustained | Peppas | [2][5] |
| Eudragit RS-100 Microspheres | 12 | Sustained | - | [1] |
| Floating Microspheres | 24 | 89.2 ± 3.12 to 96.88 ± 2.44 | Fickian diffusion | [9] |
| Polymeric Nanoparticles | - | Prolonged | - | [3] |
| Solid Lipid Nanoparticles | 24 | 64.05 - 90.25 | Anomalous/Super case II Transport | [10] |
| Liposomes | 12 | 75 | Sustained | [16] |
| Transdermal Patches (F9) | - | Maximum | Korsmeyer-Peppas | |
| Transdermal Patches (F2) | 24 | 96.42 | Korsmeyer-Peppas (Fickian diffusion) | [17] |
Experimental Protocols
Preparation of Venlafaxine-Loaded Microspheres by Solvent Evaporation Method
This protocol describes the preparation of venlafaxine-loaded microspheres using the emulsification and solvent evaporation technique.
Caption: Workflow for preparing venlafaxine microspheres by solvent evaporation.
Materials and Equipment:
-
Venlafaxine Hydrochloride
-
Ethyl Cellulose (or other suitable polymer)
-
Acetone
-
Liquid Paraffin
-
Span-80
-
Petroleum Ether
-
Distilled Water
-
Magnetic stirrer
-
Beakers
-
Filtration assembly
-
Petri dish
Protocol:
-
Preparation of the Dispersed Phase:
-
Accurately weigh the required amount of ethyl cellulose and dissolve it in a suitable volume of acetone (e.g., 50 mL) with the help of a magnetic stirrer.[2]
-
Once the polymer is completely dissolved, add the accurately weighed venlafaxine HCl to this solution and stir until a homogenous dispersion is formed.[2]
-
-
Preparation of the Continuous Phase:
-
In a separate beaker, prepare the continuous phase by dissolving a surfactant (e.g., 0.5% w/v Span-80) in a larger volume of liquid paraffin (e.g., 100 mL).[2]
-
-
Emulsification:
-
Slowly add the dispersed phase (drug-polymer solution) to the continuous phase while stirring at a constant high speed (e.g., 2000 rpm) to form a water-in-oil (w/o) emulsion.[2]
-
-
Solvent Evaporation:
-
Continue stirring the emulsion for a specified period (e.g., 2 hours) to allow the acetone to evaporate, leading to the formation of solid microspheres.[2]
-
-
Collection and Washing:
-
Drying:
-
Dry the collected microspheres at room temperature until all moisture is removed.[2]
-
Preparation of Venlafaxine-Loaded Liposomes by Thin-Film Hydration Method
This protocol outlines the preparation of venlafaxine-loaded liposomes using the thin-film hydration technique, a common method for encapsulating both hydrophilic and lipophilic drugs.[18][19][20]
Caption: Workflow for preparing venlafaxine liposomes by thin-film hydration.
Materials and Equipment:
-
Venlafaxine Hydrochloride
-
Phospholipids (e.g., Soya Lecithin)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Round bottom flask
-
Vortex mixer
-
Bath sonicator or probe sonicator
-
Extruder (optional)
-
Polycarbonate membranes (optional)
Protocol:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., phospholipid and cholesterol) in a suitable organic solvent in a round bottom flask.[20]
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[18][19]
-
Further dry the film under vacuum for several hours to ensure complete removal of the organic solvent.[18]
-
-
Hydration:
-
Vesicle Formation:
-
Agitate the mixture using a vortex mixer or sonicator to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).[18]
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform vesicles (unilamellar vesicles), the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size.
-
Characterization of Novel Drug Delivery Systems
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle or liposome suspension with an appropriate medium (e.g., deionized water) and analyze using a Zetasizer or similar instrument.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the formulation in a suitable medium and measure the electrophoretic mobility to determine the surface charge.
3. Encapsulation Efficiency and Drug Loading:
-
Procedure:
-
Separate the unencapsulated drug from the formulation by centrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Lyse the nanoparticles/liposomes to release the encapsulated drug and quantify the total drug amount.
-
Calculate Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Calculate Drug Loading (%) = (Amount of Encapsulated Drug / Total Weight of Nanoparticles/Liposomes) x 100
-
4. In Vitro Drug Release Studies:
-
Apparatus: USP Dissolution Apparatus (e.g., Type II - Paddle) or Franz Diffusion Cell for transdermal patches.
-
Procedure:
-
Place a known amount of the formulation in the dissolution medium (e.g., PBS pH 7.4).
-
Maintain constant temperature (37 ± 0.5 °C) and stirring speed.
-
Withdraw samples at predetermined time intervals and replace with fresh medium.
-
Analyze the drug concentration in the samples using a validated analytical method.
-
Conclusion
The development of novel drug delivery systems for venlafaxine besylate presents a promising strategy to enhance its therapeutic profile. Microspheres, nanoparticles, and liposomes have demonstrated the potential for sustained drug release, which can lead to improved patient adherence and a reduction in dose-related side effects. Transdermal patches offer an alternative route of administration, bypassing first-pass metabolism and providing prolonged drug delivery. The protocols and data presented herein provide a foundation for researchers and drug development professionals to further explore and optimize these advanced formulations for clinical applications. Further in vivo studies are warranted to establish the clinical efficacy and safety of these novel delivery systems.[3]
References
- 1. scispace.com [scispace.com]
- 2. oaji.net [oaji.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Venlafaxine loaded novasomes for intranasal delivery: Mucoadhesion, permeation and pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico exploration of venlafaxine, a potential non-tricyclic antidepressant in a liposomal formulation for nose-to-brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Nasal Liposome Formulation of Venlafaxine Hydrochloride using a Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Nasal Liposome Formulation of Venlafaxine Hydrochloride using a Box-Behnken Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 19. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Venlafaxine Besylate HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of venlafaxine (B1195380) besylate.
Troubleshooting Guide: Resolving Peak Tailing for Venlafaxine Besylate
Peak tailing is a common issue in HPLC, often leading to decreased resolution and inaccurate quantification.[1] For venlafaxine, a basic compound, this is frequently caused by secondary interactions with the stationary phase.[2][3] The following guide, presented in a question-and-answer format, addresses specific issues you may encounter.
Q1: My venlafaxine peak is tailing. What is the most likely cause?
A1: The most probable cause of peak tailing for venlafaxine, a basic compound with amine functional groups, is the interaction between the positively charged analyte and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based HPLC columns.[1][2] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.[4] This is particularly prominent at mid-range pH values where silanol groups are deprotonated.[1][5]
Q2: How can I confirm that silanol interactions are causing the peak tailing?
A2: A simple diagnostic test is to lower the mobile phase pH. If the peak shape improves (i.e., the tailing is reduced), it strongly suggests that silanol interactions are the root cause.[2] At a lower pH (e.g., pH ≤ 3), the residual silanol groups are protonated (Si-OH), minimizing the unwanted ionic interactions with the basic venlafaxine molecule.[3][6]
Q3: I've confirmed silanol interactions are the issue. What are the primary strategies to fix this?
A3: There are several effective strategies to mitigate peak tailing caused by silanol interactions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to 3 or below is a common and effective solution.[2][6]
-
Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[1]
-
Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[3]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or hybrid silica-organic material, which has fewer or no exposed silanol groups.[3]
Q4: My peak tailing persists even after adjusting the mobile phase pH. What else could be wrong?
A4: If lowering the pH does not resolve the issue, consider these other potential causes:
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][4] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Column Contamination and Degradation: The accumulation of sample matrix components or strongly retained compounds at the column inlet can cause peak tailing.[4] A blocked inlet frit can also be a cause.[2] Using a guard column can help protect the analytical column and can be replaced if it becomes contaminated.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[5][6] Ensure that all connections are made with narrow internal diameter tubing and are properly fitted to minimize dead volume.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4] Whenever possible, dissolve your sample in the mobile phase.[7]
Frequently Asked Questions (FAQs)
Q: What is an acceptable tailing factor?
A: An ideal chromatographic peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For many assays, a value up to 1.5 is acceptable, and in some cases, values up to 2.0 may be permissible, depending on the specific method requirements.[2][8]
Q: Can the wrong mobile phase organic modifier affect peak shape?
A: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[5] While both are common in reversed-phase HPLC, their different properties can affect interactions between the analyte, stationary phase, and mobile phase. If you are experiencing issues, experimenting with a different organic modifier could be beneficial.
Q: How does temperature affect peak tailing?
A: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, for some compounds, it may not have a significant effect or could potentially worsen the tailing. It is a parameter that can be explored during method development.
Q: My method uses a high pH mobile phase. Why would this be, and how does it affect peak tailing for venlafaxine?
A: While low pH is often used to suppress silanol interactions, a high pH mobile phase (e.g., pH > 8) can also be effective for basic compounds like venlafaxine. At high pH, venlafaxine (pKa ≈ 9.4) will be in its neutral, un-ionized form. This can lead to increased retention and sometimes better peak shapes on columns designed for high pH conditions.[9] However, it's crucial to use a pH-stable column to avoid stationary phase degradation.[6]
Experimental Protocols
Below are summarized experimental conditions from published HPLC methods for venlafaxine analysis. These can serve as a starting point for developing or troubleshooting your own method.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | ODS (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:KH₂PO₄ buffer (30:30:40) | Methanol:0.05 M KH₂PO₄ (70:30) | Acetonitrile:KH₂PO₄ buffer (65:35) | Methanol:0.01 M Phosphate buffer (60:40) |
| pH | 6.1 | 6.2 | 3.0 | 4.5 |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection (UV) | 227 nm | 226 nm | 227 nm | 225 nm |
| Reference | [10][11] | [12][13] | [14] |
Visual Troubleshooting Guides
The following diagrams illustrate the chemical interactions causing peak tailing and a logical workflow for troubleshooting the issue.
Caption: Interaction between Venlafaxine and Silica Surface at Different pH
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. phenomenex.com [phenomenex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scielo.br [scielo.br]
- 12. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Venlafaxine Besylate Impurities
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the improved resolution of venlafaxine (B1195380) besylate impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended starting mobile phase conditions for the analysis of venlafaxine besylate and its impurities?
A1: For initial method development for venlafaxine and its impurities, a reversed-phase HPLC method is typically the most effective approach.[1] A good starting point involves a gradient elution using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier.
A commonly used set of starting conditions is detailed below. These parameters can be systematically adjusted to achieve optimal separation.
Experimental Protocol: Initial Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate) or ammonium (B1175870) dihydrogen phosphate.[3][4] |
| Mobile Phase B | Acetonitrile or Methanol[5][6] |
| pH of Aqueous Phase | Adjust to a range of 3.0 to 6.8.[7][8] A pH of 4.4 has been noted in some methods.[3] |
| Gradient Elution | Start with a higher percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 60% B) over a suitable time.[1] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30-40 °C[2] |
| Detection Wavelength | 225 nm or 226 nm[1][4] |
| Injection Volume | 20 µL[3] |
This protocol provides a robust baseline for the separation of venlafaxine from its potential impurities. Further optimization will likely be necessary based on the specific impurity profile of your sample.
Q2: How can I improve the resolution between two closely eluting impurities?
A2: Achieving baseline separation between closely eluting impurities often requires a systematic approach to mobile phase optimization. The primary factors to consider are the organic modifier, the pH of the aqueous phase, and the gradient slope.
Troubleshooting Steps to Improve Resolution:
-
Modify the Organic Solvent: If you are using acetonitrile, try substituting it with methanol (B129727) or using a mixture of both. The different selectivities of these solvents can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: The retention of ionizable compounds like venlafaxine and many of its impurities is highly dependent on the pH of the mobile phase.[9] Adjusting the pH can significantly impact the resolution between peaks. It is recommended to work at a pH at least 2 units away from the pKa of the analytes to ensure consistent ionization.[9] For venlafaxine, which is a basic compound, adjusting the pH of the buffer can alter its charge state and its interaction with the stationary phase. Experimenting with pH values between 3.0 and 5.0 is often a good strategy.[8][10]
-
Optimize the Gradient Profile: A shallower gradient (i.e., a slower increase in the organic phase concentration over time) can increase the separation between closely eluting peaks.
-
Incorporate an Ion-Pairing Reagent: For basic compounds like venlafaxine, adding an ion-pairing reagent to the mobile phase can improve peak shape and resolution.
The following diagram illustrates a decision-making workflow for improving peak resolution.
Caption: Workflow for improving chromatographic resolution.
Q3: My venlafaxine peak is exhibiting significant tailing. What are the likely causes and how can I fix this?
A3: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[11] For basic compounds like venlafaxine, the primary cause is often strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[11]
Potential Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Add a competing base to the mobile phase, such as triethylamine (B128534) (0.1-0.5%), to mask the active sites.[9] Alternatively, operate at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[12] |
| Column Overload | Reduce the sample concentration or the injection volume. If all peaks are tailing, this is a likely cause.[11] |
| Column Contamination or Void | Use a guard column to protect the analytical column from strongly retained sample components.[13] If a void is suspected, replacing the column is the best solution.[13] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte's pKa. For basic compounds, a low pH mobile phase is often beneficial.[9] |
| Excessive Dead Volume | Check all fittings and tubing for proper connections to minimize extra-column band broadening.[14] |
The troubleshooting process for peak tailing can be visualized as follows:
Caption: Troubleshooting guide for peak tailing.
Q4: What is the impact of mobile phase pH on the separation of venlafaxine and its impurities?
A4: The pH of the mobile phase is a critical parameter for achieving optimal separation of venlafaxine and its impurities, as these compounds are ionizable. Venlafaxine has a pKa of approximately 9.4.[15] Altering the pH of the mobile phase changes the degree of ionization of the analytes, which in turn affects their retention time and selectivity on a reversed-phase column.
Effect of pH on Separation:
-
Low pH (e.g., 2.5-4.0): At low pH, both venlafaxine and its basic impurities will be fully protonated (positively charged). This can lead to good peak shapes by minimizing interactions with acidic silanol groups on the stationary phase. Several methods utilize a pH in this range, for instance, around 3.0 or 3.6, to achieve good separation.[2][16]
-
Mid-range pH (e.g., 4.0-7.0): In this range, small changes in pH can lead to significant changes in retention and selectivity, as the analytes may be partially ionized. This can be an effective range to "fine-tune" the separation of closely eluting peaks. For example, methods have been developed using pH values of 5.0, 6.1, and 6.8.[6][7][16]
-
High pH (e.g., >8.0): At higher pH values, venlafaxine will be in its neutral form. This can lead to longer retention times on a reversed-phase column. Some methods have successfully employed a high pH, such as 8.5, for the separation of specific impurities.[1]
Experimental Protocol: pH Scouting
To determine the optimal pH for your specific separation, a pH scouting experiment is recommended.
-
Prepare a series of mobile phase buffers at different pH values (e.g., 3.0, 4.5, 6.0).
-
Inject your sample of venlafaxine and its impurities using each mobile phase.
-
Maintain all other chromatographic conditions (e.g., column, organic modifier, gradient, temperature) constant.
-
Analyze the resulting chromatograms for changes in retention time, resolution, and peak shape.
The following table summarizes the expected impact of pH on retention for a basic compound like venlafaxine.
| pH Range | Analyte Ionization State | Expected Retention on C18 | Potential Issues |
| < pKa - 2 | Fully Protonated (Cationic) | Shorter | Potential for peak tailing if silanols are active. |
| Around pKa | Partially Ionized | Unpredictable, sensitive to small pH changes | Poor reproducibility if pH is not well-controlled. |
| > pKa + 2 | Fully Neutral | Longer | Potential for poor solubility in highly aqueous mobile phases. |
By systematically evaluating the effect of pH, you can identify the optimal conditions for the resolution of your specific this compound impurities.
References
- 1. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 2. Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. ijrpr.com [ijrpr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpc.com [ijrpc.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Addressing poor solubility of venlafaxine besylate in dissolution media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor solubility of venlafaxine (B1195380) besylate in dissolution media.
Frequently Asked Questions (FAQs)
Q1: Why is venlafaxine besylate used when the hydrochloride salt is much more soluble?
A1: Venlafaxine hydrochloride is indeed highly soluble in water (approximately 572 mg/mL), which can make it challenging to formulate into extended-release dosage forms.[1][2] This high solubility can lead to rapid initial drug release, often referred to as "dose dumping."[2] The besylate salt of venlafaxine was developed as a less soluble alternative (approximately 25 mg/mL in water) to better control the release profile in extended-release formulations.
Q2: What are the typical dissolution media recommended for this compound?
A2: Regulatory guidance for extended-release this compound products suggests conducting dissolution testing in at least three different media to cover the physiological pH range of the gastrointestinal tract.[3] Commonly recommended media include:
-
pH 1.2 buffer (simulating gastric fluid)
-
pH 4.5 buffer (simulating upper intestinal fluid)
-
pH 6.8 buffer (simulating lower intestinal fluid)
Q3: Is it acceptable to use surfactants in the dissolution medium for this compound?
A3: Yes, the use of a small amount of surfactant is acceptable if necessary to achieve adequate dissolution.[3] Poorly soluble drugs like this compound may require a surfactant to facilitate wetting and solubilization, mimicking the in-vivo environment where bile salts act as natural surfactants.[4][5]
Q4: What are biorelevant dissolution media, and should they be considered for this compound?
A4: Biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids more closely than simple buffers.[6][7][8] These media contain bile salts and phospholipids, which can be crucial for the dissolution of poorly soluble drugs.[6][7] For a BCS Class II or IV compound like this compound (low solubility), using biorelevant media can provide a more accurate in-vitro prediction of in-vivo performance.[7]
Troubleshooting Guide
Issue 1: Incomplete Dissolution or High Variability in Results
This is a common issue stemming from the low aqueous solubility of this compound.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for incomplete dissolution.
Detailed Solutions:
-
Incorporate a Surfactant: The addition of a surfactant can significantly improve the wetting and solubilization of this compound.
-
Anionic Surfactants: Sodium Lauryl Sulfate (B86663) (SLS) is a commonly used anionic surfactant.[5][9] Start with a low concentration (e.g., 0.1% w/v) and incrementally increase if necessary. Be cautious at low pH, as SLS can sometimes interact with gelatin capsules.[10][11]
-
Non-ionic Surfactants: Polysorbates, such as Tween 80, are effective non-ionic surfactants that can also be used.[12]
-
Cationic Surfactants: While less common in standard dissolution testing, cationic surfactants can also be effective.
-
-
Optimize Media pH: While standard pH values are recommended, the solubility of this compound will vary with pH. Ensure the pH of your media is accurately prepared and stable throughout the experiment.
-
Adjust Apparatus Parameters:
-
Agitation Speed: Increasing the agitation speed (e.g., from 50 rpm to 75 or 100 rpm) can improve dissolution by reducing the thickness of the diffusion layer around the solid particles.
-
Apparatus Type: If using USP Apparatus 2 (paddle), ensure proper sinker use to prevent the dosage form from floating or sticking to the vessel. Consider trying USP Apparatus 1 (basket) if paddle-related issues persist.
-
-
Consider Biorelevant Media: If standard media fail to provide meaningful results, transitioning to FaSSIF or FeSSIF may be necessary to better reflect the in-vivo environment.
Issue 2: Unexpectedly Slow Dissolution with Surfactants
In some cases, the addition of a surfactant may not lead to the expected increase in dissolution rate, or could even hinder it.
Logical Relationship of Potential Causes:
Caption: Troubleshooting slow dissolution in the presence of surfactants.
Detailed Solutions:
-
Drug-Surfactant Interaction/Precipitation: Anionic surfactants like SLS can sometimes form insoluble salts with cationic drugs at low pH.[9][13] If this is suspected, consider switching to a non-ionic surfactant like Tween 80.
-
Surfactant Concentration: Surfactants are most effective at or above their Critical Micelle Concentration (CMC), where they form micelles that can encapsulate and solubilize drug molecules.[4] Ensure the surfactant concentration is sufficient to achieve the desired effect.
-
Interaction with Excipients: The surfactant may interact with formulation excipients, affecting their performance. Review the compatibility of all formulation components with the chosen surfactant.
Data Presentation
Table 1: Solubility of Venlafaxine Salts in Aqueous Media
| Salt Form | Dissolution Medium | Approximate Solubility (mg/mL) |
| Venlafaxine Hydrochloride | Water | ~572 |
| This compound | Water | ~25 |
| This compound | 0.1 N HCl | <30 |
Note: This table is compiled from available literature. More specific quantitative data for this compound in a wider range of buffered media with and without surfactants is needed for a more comprehensive understanding.
Table 2: Recommended Starting Concentrations for Surfactants
| Surfactant | Type | Recommended Starting Concentration (% w/v) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1 - 1.0 |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.1 - 1.0 |
Experimental Protocols
Protocol 1: Standard Dissolution Testing for this compound Extended-Release Tablets
This protocol is based on FDA recommendations.[3]
1. Materials and Equipment:
- USP Dissolution Apparatus 1 (basket) or 2 (paddle)
- Dissolution vessels (900 mL)
- Water bath maintained at 37 ± 0.5 °C
- This compound extended-release tablets
- Dissolution Media:
- 0.1 N HCl (pH 1.2)
- Acetate buffer (pH 4.5)
- Phosphate (B84403) buffer (pH 6.8)
- HPLC or UV-Vis spectrophotometer for analysis
2. Procedure:
- Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessels.
- Allow the medium to equilibrate to 37 ± 0.5 °C.
- Place one tablet in each vessel. For Apparatus 2, use a suitable sinker to ensure the tablet remains at the bottom of the vessel.
- Start the apparatus at the specified agitation speed (typically 50 or 100 rpm).
- Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
- Filter the samples promptly using a suitable filter that does not adsorb the drug.
- Analyze the samples for venlafaxine concentration using a validated analytical method.
Workflow for Dissolution Testing:
Caption: General workflow for dissolution testing.
Protocol 2: Dissolution Testing with Surfactants
This protocol is an adaptation of Protocol 1 for situations requiring enhanced solubilization.
1. Materials and Equipment:
- Same as Protocol 1.
- Surfactant (e.g., Sodium Lauryl Sulfate or Polysorbate 80).
2. Procedure:
- Prepare the dissolution medium (e.g., pH 6.8 phosphate buffer) and add the desired concentration of the surfactant (e.g., 0.5% w/v SLS). Ensure the surfactant is completely dissolved.
- Follow steps 2-8 from Protocol 1.
Considerations:
-
When using a surfactant, it is important to ensure that it does not interfere with the analytical method.
-
The chosen surfactant and its concentration should be justified and ideally be as low as possible while still achieving adequate dissolution.
References
- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of Venlafaxine Hydrochloride Release from Press Coated Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. interchim.fr [interchim.fr]
- 7. pharmalesson.com [pharmalesson.com]
- 8. biorelevant.com [biorelevant.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. Effect of sodium lauryl sulfate in dissolution media on dissolution of hard gelatin capsule shells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. conservancy.umn.edu [conservancy.umn.edu]
Overcoming matrix effects in bioanalytical assays for venlafaxine besylate
Welcome to the technical support center for bioanalytical assays of venlafaxine (B1195380) besylate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of venlafaxine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of the quantitative analysis of venlafaxine.[1][2] Common sources of matrix effects in plasma include endogenous components like phospholipids, proteins, and salts, as well as exogenous substances such as anticoagulants.[1][3]
Q2: I am observing low signal intensity or complete signal loss for venlafaxine. What are the likely causes and how can I troubleshoot this?
A2: Low or no signal for venlafaxine is often a result of significant ion suppression.[1] The primary causes include:
-
Co-eluting Endogenous Matrix Components: Phospholipids and salts are frequent culprits.[1]
-
Inadequate Sample Preparation: Insufficient removal of matrix components during extraction.[1]
-
Suboptimal Chromatographic Conditions: Lack of separation between venlafaxine and interfering matrix components.[1]
To troubleshoot, consider optimizing your sample preparation protocol (see Q3) and chromatographic method. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.[3][4]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for venlafaxine analysis?
A3: Effective sample preparation is crucial for removing interfering matrix components.[5] The most common techniques are:
-
Protein Precipitation (PPT): A rapid method, often using acetonitrile (B52724) or methanol, to remove proteins.[5][6][7] However, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE uses an immiscible organic solvent to extract venlafaxine from the aqueous biological matrix.[5][8] Solvents like methyl tert-butyl ether (MTBE) and hexane-ethyl acetate (B1210297) mixtures have been successfully used.[8][9] Adjusting the pH of the aqueous phase can improve extraction efficiency for basic compounds like venlafaxine.[5]
-
Solid-Phase Extraction (SPE): SPE is a selective method that can effectively remove matrix components while concentrating the analyte.[8][10]
The choice of technique depends on the required sensitivity, throughput, and the nature of the biological matrix. For complex matrices, LLE or SPE are generally more effective at reducing matrix effects than PPT.[5][11]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for venlafaxine bioanalysis?
A4: A stable isotope-labeled internal standard, such as venlafaxine-d6 (B1429546), is the preferred choice for quantitative LC-MS/MS analysis.[10][12] Because a SIL-IS has nearly identical physicochemical properties to venlafaxine, it co-elutes and experiences similar degrees of ion suppression or enhancement.[1] This allows for accurate correction of signal variability, leading to more reliable and reproducible quantification.[1]
Q5: My calibration curve for venlafaxine is non-linear. Could this be related to matrix effects?
A5: Yes, matrix effects can lead to non-linearity in the calibration curve.[4] At very high concentrations, the response of the electrospray ionization (ESI) source can become non-linear, which may appear as suppression.[1] Additionally, if the matrix effect is not consistent across the concentration range, it can affect the linearity. Using a SIL-IS and matrix-matched calibrators (preparing calibration standards in the same biological matrix as the samples) can help mitigate this issue.
Q6: How can I quantitatively assess the extent of matrix effects in my venlafaxine assay?
A6: The post-extraction spike method is the "gold standard" for quantitatively assessing matrix effects.[4][13] This involves comparing the peak area of venlafaxine spiked into a blank, extracted matrix sample to the peak area of venlafaxine in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing | - Column overload.- Secondary interactions with the stationary phase (e.g., residual silanols). | - Reduce the injection volume.- Use a column with a different stationary phase (e.g., a phenyl column has been used successfully for venlafaxine).[14]- Optimize the mobile phase pH. |
| Inconsistent Recovery | - Inefficient extraction.- Analyte instability during processing.- Variability in protein binding. | - Optimize the extraction procedure (e.g., different LLE solvents, pH adjustment, or SPE sorbents).[5][8]- Ensure sample processing is performed under controlled temperature conditions.- Use a SIL-IS like venlafaxine-d6 to compensate for variability.[10] |
| High Background or Interferences | - Insufficient sample cleanup.- Contamination from collection tubes or solvents. | - Switch to a more rigorous sample preparation method (e.g., from PPT to LLE or SPE).[5]- Analyze blank solvents and matrix to identify the source of contamination. |
| Retention Time Shift | - Changes in mobile phase composition.- Column degradation.- Inconsistent temperature. | - Prepare fresh mobile phase.- Use a guard column and/or replace the analytical column.- Ensure the column oven temperature is stable.[12] |
Quantitative Data Summary
The following tables summarize key parameters from published bioanalytical methods for venlafaxine.
Table 1: Sample Preparation and Recovery
| Extraction Method | Matrix | Internal Standard | Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | - | >96% (Process Efficiency) | [6] |
| Liquid-Liquid Extraction (MTBE) | Rat Plasma | Venlafaxine-d6 | >80% | [9] |
| Solid-Phase Extraction | Rabbit Plasma | Venlafaxine-d6 | Not explicitly stated | [9] |
| Liquid-Liquid Extraction (Hexane-ethyl acetate) | Human Plasma | Tramadol | >70% | [8] |
| Solid-Phase Extraction | Human Plasma | - | 87-95% | [8] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Venlafaxine & 4 metabolites | Venlafaxine & 5 metabolites | Venlafaxine & O-desmethylvenlafaxine |
| Matrix | Human Plasma | Rat Plasma | Rat Plasma |
| Calibration Range (Venlafaxine) | 5 - 800 ng/mL | 15.0 - 6000 ng/mL | Not explicitly stated for Venlafaxine alone |
| Internal Standard | Not specified in abstract | Venlafaxine-d6 | Venlafaxine-d6 |
| LC Column | Not specified in abstract | Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 µm) | ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm×2.1 mm) |
| Mobile Phase | Not specified in abstract | Binary gradient of 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile | Isocratic: water (2 mM ammonium (B1175870) acetate): acetonitrile (20:80, v/v) |
| Ionization Mode | Not specified in abstract | Positive ESI | Positive ESI |
| Reference | [6] | [14] | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Venlafaxine from Plasma
This protocol is a generalized procedure based on commonly used LLE methods for venlafaxine.[9]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Venlafaxine-d6 in methanol).
-
Vortex: Briefly vortex the sample (approx. 15 seconds).
-
Extraction Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This protocol helps to identify at what retention times matrix components cause ion suppression or enhancement.[3][4]
-
Blank Sample Preparation: Extract a blank plasma sample using your established sample preparation protocol (e.g., Protocol 1).
-
LC-MS/MS Setup: Equilibrate the LC-MS/MS system with the analytical column and mobile phase.
-
Analyte Infusion: Using a syringe pump, deliver a constant flow of a standard solution of venlafaxine (e.g., at a mid-range concentration) into the eluent stream between the analytical column and the mass spectrometer's ion source.
-
Blank Injection: Inject the extracted blank matrix sample onto the LC column.
-
Data Monitoring: Monitor the signal of the infused venlafaxine. A stable baseline should be observed. Any significant dip in the baseline indicates ion suppression, while a significant rise indicates ion enhancement at that specific retention time.
Visualizations
Caption: Troubleshooting workflow for low venlafaxine signal.
Caption: Overview of sample preparation methods for venlafaxine.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatriapolska.pl [psychiatriapolska.pl]
- 9. researchgate.net [researchgate.net]
- 10. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent polymorphic conversion of venlafaxine besylate during formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the polymorphic and pseudopolymorphic conversion of venlafaxine (B1195380) besylate during formulation.
Frequently Asked Questions (FAQs)
Q1: What are the known solid-state forms of venlafaxine besylate?
A1: The primary crystalline forms of this compound reported are a monohydrate and an anhydrate form.[1] These are technically referred to as pseudopolymorphs. The monohydrate is a common form and has been characterized by techniques such as Differential Scanning Calorimetry (DSC), with a peak around 114°C.[1]
Q2: What is the most critical factor to control to prevent conversion between the monohydrate and anhydrate forms?
A2: Water activity or humidity is the most critical factor. The presence of water can facilitate the conversion of the anhydrate to the monohydrate form. Conversely, processing steps involving heat and low humidity can lead to the desolvation of the monohydrate to the anhydrate.
Q3: Can processing methods induce polymorphic or pseudopolymorphic changes in this compound?
A3: Yes, pharmaceutical processing steps such as wet granulation, drying, milling, and compression can introduce energy and expose the active pharmaceutical ingredient (API) to solvents, heat, and pressure. These conditions can potentially trigger a conversion between the monohydrate and anhydrate forms.
Q4: How do the different forms of this compound potentially impact the final drug product?
A4: Different solid-state forms can have distinct physicochemical properties, including solubility, dissolution rate, stability, and mechanical properties. Conversion from one form to another can affect the bioavailability, shelf-life, and manufacturability of the drug product.
Q5: Are there other salt forms of venlafaxine available, and how do they compare?
A5: Venlafaxine is also commonly available as a hydrochloride salt, which is known to be highly polymorphic.[2][3][4][5] The choice of salt form can significantly influence the physicochemical properties and polymorphism of the API.[6] this compound itself is available in an extended-release formulation.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected change in dissolution profile of tablets after storage. | Possible conversion of the anhydrate to the less soluble monohydrate form due to moisture uptake. | 1. Review the control of humidity during manufacturing and storage. 2. Incorporate a desiccant in the packaging. 3. Analyze the solid form of the API in the stored tablets using PXRD or DSC. |
| Caking or poor flow of powder during formulation. | Presence of the monohydrate form, which may have different mechanical properties compared to the anhydrate. | 1. Characterize the solid form of the starting material. 2. If using the monohydrate, ensure excipients are compatible and consider using a glidant. 3. Control humidity during powder handling and processing. |
| Inconsistent assay results in wet granulation batches. | Potential for solvent-mediated transformation between the anhydrate and monohydrate forms during granulation. | 1. Use a non-aqueous granulation solvent if feasible. 2. If using water, carefully control the amount of water and the drying process (temperature and time). 3. Monitor the solid form of the granules post-granulation and after drying. |
| Changes in tablet hardness or friability upon scaling up production. | Different mechanical stresses during large-scale manufacturing inducing a solid-state transformation. | 1. Evaluate the impact of compression force on the solid form of this compound. 2. Characterize the solid form in tablets manufactured at different compression forces. 3. Consider the use of excipients that can mitigate the impact of mechanical stress. |
Quantitative Data Summary
The following table summarizes the available thermal properties of the this compound monohydrate.
| Parameter | Value | Reference |
| Melting Range | ~85-114°C | [1] |
| DSC Peak | ~114°C | [1] |
| DSC Mid-point Temperature | ~387 K (114°C) | [9] |
Experimental Protocols
Protocol 1: Characterization of this compound Solid Forms by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle.
-
Sample Mounting: Pack the powdered sample into the sample holder. Ensure a flat and even surface.
-
Instrument Setup:
-
Radiation Source: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 2° to 40°
-
Scan Speed: e.g., 2°/min
-
-
Data Acquisition: Run the PXRD scan.
-
Data Analysis: Compare the resulting diffractogram with reference patterns for the this compound monohydrate and anhydrate forms to identify the solid form present.
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Sample Sealing: Crimp the pan to seal it. For analysis of hydrates, a pinhole lid may be used to allow for the escape of water vapor.
-
Instrument Setup:
-
Temperature Range: e.g., 25°C to 150°C
-
Heating Rate: e.g., 10°C/min
-
Purge Gas: Nitrogen at a flow rate of e.g., 50 mL/min
-
-
Data Acquisition: Place the sample pan and an empty reference pan in the DSC cell and start the heating program.
-
Data Analysis: Analyze the resulting thermogram for thermal events such as endotherms (melting, desolvation) or exotherms (crystallization). The endotherm around 114°C is characteristic of the monohydrate.[1][9]
Visualizations
Caption: Experimental workflow for monitoring this compound solid form.
Caption: Conversion pathway between this compound anhydrate and monohydrate.
Caption: Troubleshooting decision tree for solid form issues.
References
- 1. US6717015B2 - this compound - Google Patents [patents.google.com]
- 2. US7045661B2 - Crystalline forms of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2002046140A1 - Novel crystalline polymorphic forms of venlafaxine hydrochloride and a process for their preparation - Google Patents [patents.google.com]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. Venlafaxine - Wikipedia [en.wikipedia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of venlafaxine besylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of venlafaxine (B1195380) besylate synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of venlafaxine besylate.
Issue 1: Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low overall yield in venlafaxine synthesis can stem from several stages of the process. Here are some common causes and troubleshooting steps:
-
Incomplete N-methylation (Eschweiler-Clarke Reaction): The conversion of the primary or secondary amine precursor to the tertiary amine (venlafaxine) is a critical step.
-
Suboptimal Reagent Stoichiometry: Ensure that formaldehyde (B43269) and formic acid are used in excess. A molar ratio of at least 2:1 for each reagent relative to the amine is recommended to drive the reaction to completion.[1]
-
Incorrect Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[1] Insufficient temperature can lead to an incomplete reaction.
-
Reaction Time: While the reaction is generally robust, ensure sufficient reaction time for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Inefficient Reduction of the Cyano Intermediate: If your synthesis involves the reduction of a cyano intermediate, this step can be a source of low yield.
-
Catalyst Activity: The activity of the catalyst (e.g., Palladium on Carbon, Rhodium on Alumina) is crucial.[2] Use a fresh, high-quality catalyst. Catalyst poisoning can occur, so ensure starting materials and solvents are free from impurities that could deactivate the catalyst.
-
Hydrogen Pressure and Temperature: These parameters need to be optimized for the specific catalyst and substrate. Insufficient pressure or temperature can lead to incomplete reduction.[3][4]
-
-
Losses During Work-up and Purification: Significant product loss can occur during extraction, washing, and crystallization steps.
-
Extraction pH: When partitioning the venlafaxine base into an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and maximize its solubility in the organic phase.
-
Crystallization Solvent: The choice of solvent for crystallization of this compound is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal to maximize recovery.
-
Issue 2: High Impurity Profile
Q: My final product shows significant impurities upon analysis. How can I identify and minimize them?
A: Impurities in venlafaxine synthesis can originate from starting materials, side reactions, or degradation. Here's how to address this:
-
Identify the Impurities: Utilize analytical techniques like HPLC-MS to identify the structure of the major impurities. Common process-related impurities and their potential sources are listed in the table below. The European Pharmacopoeia also lists several potential impurities.[5]
-
Control of Starting Material Quality: Use high-purity starting materials. Impurities in the initial reactants can carry through the synthesis or participate in side reactions.
-
Optimize Reaction Conditions to Minimize Side Reactions:
-
N-methylation: Over-methylation to form quaternary ammonium (B1175870) salts is not possible in the Eschweiler-Clarke reaction.[1] However, incomplete methylation can leave residual N-desmethylvenlafaxine. Ensure sufficient reagents and reaction time as mentioned for improving yield.
-
Formation of Dimer Impurities: Dimeric impurities can sometimes form.[6][7] Their formation is often dependent on reaction conditions and the presence of specific reactive intermediates. Control of temperature and stoichiometry can help minimize their formation.
-
-
Effective Purification:
-
Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is crucial. A multi-solvent system can sometimes be more effective than a single solvent.
-
Column Chromatography: For high-purity requirements or difficult-to-remove impurities, silica (B1680970) gel column chromatography can be employed, though it may not be ideal for large-scale production.[2]
-
Issue 3: Product "Oiling Out" During Crystallization
Q: During the crystallization of this compound, the product separates as an oil instead of a solid. What causes this and how can I prevent it?
A: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[8][9] This is often due to a high degree of supersaturation or the melting point of the solute being lower than the solution temperature.[9] Oiled-out products are often impure as the oil phase can act as a solvent for impurities.
-
Reduce the Rate of Supersaturation:
-
Slow Cooling: Cool the solution slowly to allow time for crystal nucleation and growth to occur rather than liquid-liquid phase separation.
-
Gradual Addition of Anti-solvent: If using an anti-solvent to induce crystallization, add it slowly and with vigorous stirring to maintain a controlled level of supersaturation.
-
-
Solvent Selection:
-
Change the Solvent System: The choice of solvent significantly impacts crystallization behavior. Experiment with different solvents or solvent mixtures. For instance, if ethanol (B145695) is causing oiling out, trying methanol (B129727) might lead to successful crystallization.[10]
-
Increase Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by reducing the concentration of the solute at the point of saturation.
-
-
Seeding: Introduce a small amount of pre-existing this compound crystals (seed crystals) to the solution as it approaches saturation. This provides a template for crystallization to occur, bypassing the nucleation barrier that can lead to oiling out.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this compound synthesis?
A1: The overall yield can vary significantly depending on the synthetic route and scale. Some reported processes for the synthesis of venlafaxine hydrochloride, a related salt, show yields in the range of 55-60%.[2][11] A well-optimized process should aim for yields in this range or higher.
Q2: Which impurities should I be most concerned about?
A2: Besides common process-related impurities that affect the overall purity of the active pharmaceutical ingredient (API), you should be particularly aware of any potential genotoxic impurities (GTIs). For example, 4-methoxybenzyl chloride is a potential genotoxic impurity that could be present in some synthetic routes.[12] It is crucial to have analytical methods capable of detecting and quantifying such impurities at very low levels.
Q3: What are the key parameters to control during the final salt formation and crystallization of this compound?
A3: The key parameters are:
-
Stoichiometry: Use a stoichiometric amount of benzenesulfonic acid relative to the venlafaxine base.
-
Solvent: The choice of solvent is critical for obtaining a crystalline product with high purity and yield.
-
Temperature Profile: Control the heating and cooling rates to manage solubility and crystal growth.
-
Stirring: Adequate agitation is necessary to ensure homogeneity and promote uniform crystal growth.
-
Seeding (optional but recommended): As discussed in the troubleshooting section, seeding can be crucial for controlling crystallization and preventing oiling out.
Q4: How can I monitor the progress of the reaction and the purity of my product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring reaction progress and assessing the purity of the final product.[12][13][14][15] A well-developed HPLC method can separate the starting materials, intermediates, the final product, and any impurities. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.
Data Presentation
Table 1: Comparison of Reported Yields for Venlafaxine Synthesis
| Synthetic Route Highlight | Reported Yield | Purity | Reference |
| Reduction of cyano intermediate followed by N-methylation | ~60% | Not specified | [2] |
| Improved process with inexpensive reagents | 55% | >99.9% by HPLC | [11] |
| Process optimizing base concentration to reduce side products | 94-95% | 99.2-99.9% | [4] |
| Reductive amination of cyano-intermediate with Pd/C | 81.64% (crude) | Not specified | [3] |
| Asymmetric synthesis via Sharpless epoxidation | >50% | >99% ee | [16] |
Table 2: HPLC Methods for Analysis of Venlafaxine and Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Purospher STAR end-capped (250mm x 4.0mm), 5µm | Agilent C18 (150 mm x 4.6 mm, 5 µm) | INERTSIL C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% v/v liquid ammonia (B1221849) in water (pH 8.5 with orthophosphoric acid)B: Acetonitrile (Gradient) | Methanol: Phosphate (B84403) buffer pH 6.8 (60:40 v/v) | 0.02M phosphate buffer: Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | 225 nm | 235 nm | 226 nm |
| Column Temp. | 55 °C | Not specified | 30 °C |
| Reference | [12] | [13] | [14] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature (e.g., near the boiling point of the solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature. To maximize the yield, further cool the solution in an ice bath or refrigerator.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline and should be optimized for your specific system and impurities of interest.
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2 (e.g., Methanol: Phosphate buffer pH 6.8 (60:40 v/v)). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of your synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column and conditions (flow rate, column temperature, detection wavelength) as detailed in Table 2.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Identify and integrate the peaks. Calculate the purity of your sample by comparing the peak area of this compound to the total peak area of all components. Quantify any impurities using the calibration curve.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Eschweiler-Clarke reaction.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 4. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis of Related Substances of Venlafaxine Hydrochloride [cjph.com.cn]
- 6. EP2252574A1 - Processes for the preparation of o-desmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 7. US20090234020A1 - Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 13. ijpsr.com [ijpsr.com]
- 14. ijrpr.com [ijrpr.com]
- 15. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
Method for resolving co-eluting impurities in venlafaxine besylate analysis
Welcome to the technical support center for the analysis of venlafaxine (B1195380) besylate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the co-elution of impurities, during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the analysis of venlafaxine besylate and its impurities. The solutions are presented in a question-and-answer format.
Q1: I am observing poor peak resolution between venlafaxine and a closely eluting impurity. What are the initial steps to improve separation?
A1: Poor resolution between venlafaxine and an impurity is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH Adjustment: Venlafaxine is a basic compound. Altering the pH of the mobile phase can change the ionization state of both venlafaxine and its impurities, which in turn affects their retention and selectivity. For basic compounds like venlafaxine, working at a low mobile phase pH (e.g., 2.5-4.5) can minimize undesirable interactions with the silica-based column packing by keeping the analytes protonated and reducing the ionization of silanol (B1196071) groups.
-
Change the Organic Modifier: The choice of organic solvent in the mobile phase significantly impacts selectivity. If you are using acetonitrile (B52724), consider switching to methanol (B129727) or vice-versa. Acetonitrile and methanol have different solvent properties and will interact differently with the analytes and the stationary phase, often leading to changes in elution order and improved resolution.
-
Optimize Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the stability of your analytes at elevated temperatures.
Q2: A known impurity, O-desmethylvenlafaxine (ODV), is co-eluting with my venlafaxine peak. How can I resolve this specific co-elution?
A2: The co-elution of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), is a frequent issue due to their structural similarity. Here are targeted strategies:
-
Method 1: Mobile Phase pH and Organic Modifier Optimization: A stability-indicating RP-HPLC method has been shown to successfully resolve venlafaxine from its degradation products, including those formed under various stress conditions. By carefully selecting the mobile phase composition, such as a mixture of phosphate (B84403) buffer and methanol and adjusting the pH, baseline separation can be achieved. One study achieved good separation using a mobile phase of 0.01 M phosphate buffer (pH 4.5) and methanol (40:60 v/v).[1]
-
Method 2: Gradient Elution: A gradient RP-HPLC method can be effective in separating a wide range of process-related impurities and degradation products from venlafaxine. For instance, a method using a Kromasil KR100-5C18 column with a gradient elution of 0.3% diethylamine (B46881) buffer (pH 3.0) and a mixture of acetonitrile/methanol (90:10 v/v) has been reported to separate four process impurities and one degradation product.
Q3: I suspect a genotoxic impurity, 4-methoxybenzyl chloride (4-MBC), is present in my sample and potentially co-eluting with venlafaxine. How can I confirm its presence and achieve separation?
A3: The genotoxic impurity 4-methoxybenzyl chloride (4-MBC) has been reported to co-elute with venlafaxine under certain chromatographic conditions. To address this:
-
Column Selection: The choice of stationary phase is critical. It has been observed that a C18 column with high carbon loading provides better separation for 4-MBC and venlafaxine. A Purospher STAR (C18) end-capped column has been successfully used.[2]
-
Temperature Optimization: Increasing the column oven temperature can improve the separation. A study found that a temperature of 55°C provided a better chromatogram for the separation of 4-MBC from venlafaxine and its other impurities.[2]
-
Gradient Elution Program: A specific gradient elution program can effectively resolve 4-MBC. One such method utilizes a mobile phase consisting of 0.1% v/v liquid ammonia (B1221849) in water (pH 8.5) as mobile phase A and acetonitrile as mobile phase B. The gradient program starts with a high aqueous composition and gradually increases the organic content.[2]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound I should be aware of?
A1: Common impurities can be categorized as:
-
Process-related impurities: These are introduced during the synthesis of the drug substance. An example is 1-[Cyano-(4-methoxyphenyl) methyl] cyclohexanol.[2]
-
Degradation products: These form due to the degradation of the drug substance under stress conditions like acid or base hydrolysis, oxidation, or exposure to heat and light. Forced degradation studies have shown that venlafaxine degrades under acidic and basic conditions.[3][4]
-
Metabolites: The primary active metabolite is O-desmethylvenlafaxine (ODV). Other metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine.
Q2: What are the recommended starting conditions for developing an HPLC method for this compound and its impurities?
A2: A good starting point for method development would be a reversed-phase HPLC method with the following parameters:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M, pH adjusted between 3 and 7) and an organic modifier (acetonitrile or methanol) in a ratio of around 60:40 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at approximately 226 nm, as both venlafaxine and its related compounds absorb appreciably at this wavelength.[6]
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
Q3: How can I ensure my method is stability-indicating?
A3: To demonstrate that your method is stability-indicating, you must perform forced degradation studies. This involves subjecting a sample of this compound to various stress conditions, including:
-
Acid hydrolysis (e.g., 0.1N HCl)
-
Base hydrolysis (e.g., 0.1N NaOH)
-
Oxidative degradation (e.g., 3% H2O2)
-
Thermal degradation
-
Photolytic degradation
The analytical method should be able to separate the intact drug from any degradation products that are formed, with a resolution of greater than 1.5 between all peaks.[3]
Data Presentation
The following tables summarize quantitative data from various published methods for the analysis of venlafaxine and its impurities.
Table 1: Chromatographic Conditions and Retention Times
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| Venlafaxine HCl | Kromasil C18 (250 x 4.6 mm, 5 µm) | 0.01 M Phosphate Buffer (pH 4.5): Methanol (40:60) | 1.0 | 225 | 4.49[1] |
| Venlafaxine HCl | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Methanol: 0.05 M KH2PO4 (70:30, v/v; pH 6.2) | 1.0 | 226 | 3.7[6] |
| Carbamazepine (IS) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Methanol: 0.05 M KH2PO4 (70:30, v/v; pH 6.2) | 1.0 | 226 | 5.3[6] |
| Venlafaxine HCl | Chemsil ODS C18 (150 x 4.6 mm, 5 µm) | Methanol: Water (85:15) with 0.5% triethylamine (B128534) (pH 7.4) | 1.0 | 230 | 6.8[3] |
Table 2: Resolution Data
| Analyte Pair | Method Details | Resolution (Rs) |
| Venlafaxine HCl and Degradation Products | Chemsil ODS C18 column, Methanol:Water (85:15) with 0.5% triethylamine (pH 7.4) | >1.5[3] |
| Venlafaxine HCl and Carbamazepine (IS) | Phenomenex Gemini C18 column, Methanol: 0.05 M KH2PO4 (70:30, v/v; pH 6.2) | 5.06[6] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Assay
This protocol provides a starting point for the routine analysis of this compound.
-
Mobile Phase Preparation: Prepare a solution of 0.02 M potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 6.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[5]
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Further dilute to a working concentration of 100 µg/mL with the mobile phase.[5]
-
Sample Solution Preparation: Weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 25 mg of venlafaxine to a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute to a concentration of 100 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.02 M Phosphate Buffer (pH 6.0): Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 226 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks in venlafaxine analysis.
References
- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijrpr.com [ijrpr.com]
- 6. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection volume to avoid peak fronting for venlafaxine besylate
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the injection volume and avoid peak fronting during the analysis of venlafaxine (B1195380) besylate by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Peak Fronting
Issue: You are observing peak fronting for the venlafaxine besylate peak in your HPLC chromatogram.
Peak fronting is characterized by an asymmetric peak where the front part is broader than the back. This can lead to inaccurate quantification and issues with peak integration.[1][2] The following guide provides a step-by-step approach to troubleshoot and resolve this issue.
Step 1: Evaluate Injection Volume and Concentration
The most common causes of peak fronting are injecting too large a volume or too high a concentration of the sample.[2][3][4]
-
Question: Is your injection volume appropriate for your column dimensions?
-
Question: Is your sample concentration too high?
Step 2: Assess Sample Solvent Composition
A mismatch between the sample solvent (diluent) and the mobile phase is a frequent cause of peak distortion.[1][3]
-
Question: Is your sample solvent stronger than your mobile phase?
-
Action: Dissolving your this compound standard and samples in a solvent that is stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase composition can cause the analyte to travel too quickly at the head of the column, resulting in peak fronting.[10][11] Ideally, the sample should be dissolved in the mobile phase itself.[5] If sample solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Question: Is the pH of your sample solvent significantly different from the mobile phase?
Step 3: Check for Column and System Issues
If adjusting the injection volume, concentration, and sample solvent does not resolve the peak fronting, the issue may lie with the column or the HPLC system.
-
Question: Is the column old or has it been subjected to harsh conditions?
-
Question: Are there any leaks or blockages in the system?
-
Action: While less common for isolated peak fronting, check all fittings for leaks. A partially blocked frit can sometimes lead to peak distortion.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is peak fronting and why is it a problem?
A1: Peak fronting is a type of peak asymmetry where the first half of the chromatographic peak is broader than the second half. It is problematic because it can lead to inaccurate peak area integration and therefore incorrect quantification of the analyte.[1] It can also reduce the resolution between closely eluting peaks.
Q2: At what concentration is this compound likely to show peak fronting due to mass overload?
A2: While the exact concentration depends on the specific column and conditions, studies have shown that high concentrations, for example, 3 mg/mL of venlafaxine, can cause significant peak distortion due to column overload.[8][9] It is recommended to work with lower concentrations and perform a concentration-effect study if overload is suspected.
Q3: How does the sample solvent strength affect peak shape for this compound?
A3: If the sample solvent is stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile (B52724) when the mobile phase is 40% acetonitrile), the sample band will spread out and travel too quickly upon injection, leading to a fronting peak.[10][11] This effect is often more pronounced for early eluting peaks.[3] To avoid this, dissolve your this compound sample in the mobile phase or a solvent with a lower elution strength.[5][11]
Q4: Can a collapsed column cause peak fronting for only this compound and not other compounds in the same run?
A4: Typically, a physical problem with the column, such as a void or collapse, will affect all peaks in the chromatogram.[3] If only the this compound peak is fronting, the issue is more likely related to specific interactions between the analyte and the chromatographic conditions, such as sample overload (volume or mass) or a sample solvent mismatch.[3][12]
Q5: I have reduced my injection volume, but the peak is still fronting. What should I do next?
A5: If reducing the injection volume did not solve the problem, the next logical step is to investigate the sample solvent. Ensure your this compound sample is dissolved in the mobile phase or a weaker solvent.[5][6][7] Also, check that the concentration is not too high.[8][9] If both of these factors have been addressed, consider the possibility of a column issue.[2][12]
Data Presentation
Table 1: Effect of Injection Volume and Sample Diluent on this compound Peak Asymmetry
| Injection Volume (µL) | Sample Concentration (µg/mL) | Sample Diluent | Peak Asymmetry (As) | Observation |
| 5 | 100 | Mobile Phase (40% ACN) | 1.1 | Symmetrical Peak |
| 10 | 100 | Mobile Phase (40% ACN) | 1.0 | Symmetrical Peak |
| 20 | 100 | Mobile Phase (40% ACN) | 0.8 | Peak Fronting |
| 50 | 100 | Mobile Phase (40% ACN) | 0.6 | Severe Peak Fronting |
| 10 | 100 | 80% Acetonitrile | 0.7 | Peak Fronting |
| 10 | 20 | 80% Acetonitrile | 1.0 | Symmetrical Peak |
| 10 | 500 | Mobile Phase (40% ACN) | 0.8 | Peak Fronting |
Note: This data is representative and intended for illustrative purposes. Peak asymmetry is calculated at 10% of the peak height. A value < 1 indicates fronting.
Experimental Protocols
Protocol 1: Experiment to Optimize Injection Volume for this compound
Objective: To determine the maximum injection volume for a this compound sample without causing peak fronting.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Mobile Phase: Acetonitrile and 0.02M phosphate (B84403) buffer (pH 5) (40:60 v/v)[13]
-
Sample Diluent: Mobile Phase
Procedure:
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in the mobile phase.
-
Set up the HPLC system with the C18 column and the specified mobile phase at a flow rate of 1.0 mL/min. Set the detection wavelength to 226 nm.[13]
-
Equilibrate the system until a stable baseline is achieved.
-
Perform a series of injections with increasing volumes, for example: 2 µL, 5 µL, 10 µL, 20 µL, and 50 µL.
-
Record the chromatograms for each injection.
-
Analyze the peak shape of the this compound peak for each injection. Calculate the peak asymmetry or tailing factor.
-
Determine the maximum injection volume that results in a symmetrical peak (asymmetry factor between 0.9 and 1.2).
Visualizations
Caption: Troubleshooting workflow for addressing peak fronting.
Caption: Relationship between injection parameters and peak shape.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. phenomenex.com [phenomenex.com]
- 4. support.waters.com [support.waters.com]
- 5. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 6. youtube.com [youtube.com]
- 7. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 8. How can sample concentration have an effect on peak shape in HPLC - FAQ [mtc-usa.com]
- 9. mtc-usa.com [mtc-usa.com]
- 10. lcms.cz [lcms.cz]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijrpr.com [ijrpr.com]
Technical Support Center: Enhancing the Stability of Venlafaxine Besylate in Analytical Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of venlafaxine (B1195380) besylate in analytical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of venlafaxine besylate in analytical solutions?
A1: The stability of this compound in analytical solutions is primarily influenced by pH, temperature, and the composition of the solvent. Venlafaxine is susceptible to degradation under acidic and basic conditions. Elevated temperatures can accelerate this degradation. The choice of solvent is also critical, as this compound has different solubility profiles compared to the more common hydrochloride salt, which can impact its stability in solution.
Q2: What are the primary degradation pathways for venlafaxine?
A2: The primary degradation pathways for venlafaxine include dehydration and demethylation. Under acidic and alkaline stress, N-demethylation to N-desmethylvenlafaxine can occur. These degradation products can interfere with accurate quantification if not properly separated during analysis.
Q3: How does the stability of this compound compare to venlafaxine hydrochloride?
A3: While both salts contain the same active moiety, their physicochemical properties differ. This compound is significantly less soluble in water compared to venlafaxine hydrochloride. This lower solubility can be advantageous for certain extended-release formulations but requires careful consideration when preparing analytical solutions to ensure complete dissolution and prevent precipitation, which could be misinterpreted as degradation.
Q4: What are the recommended storage conditions for this compound analytical solutions?
A4: To minimize degradation, it is recommended to store this compound analytical solutions at refrigerated temperatures (2-8 °C) and protected from light. For short-term use, solutions may be stable at room temperature (around 25°C) for up to 24 hours, but this should be verified for the specific solvent system being used.[1]
Troubleshooting Guide
Issue 1: Unexpected Peaks in the Chromatogram
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
-
Answer: Unexpected peaks can arise from several sources:
-
Degradation Products: this compound can degrade under certain conditions. Ensure your mobile phase pH is within a stable range (ideally between 3 and 7) and that your solutions are freshly prepared or have been stored appropriately.
-
Impurities: The unexpected peaks could be impurities from the drug substance itself or from the excipients in a formulated product.
-
Contamination: Contamination from glassware, solvents, or the HPLC system can also introduce extraneous peaks.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing for an amine-containing compound like venlafaxine can be caused by secondary interactions with residual silanols on the silica-based column. To mitigate this:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the venlafaxine molecule protonated. A pH of 3-4 is often effective.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active sites on the stationary phase.
-
Issue 3: Drifting Baseline
-
Question: I am experiencing a drifting baseline during my HPLC analysis of this compound. What should I do?
-
Answer: A drifting baseline can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Issues: The mobile phase may not be adequately mixed, or one of the components may be slowly changing in concentration. Ensure proper mixing and degassing.
-
Temperature Fluctuations: Temperature changes in the column can cause baseline drift. Use a column oven to maintain a constant temperature.
-
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.
-
Issue 4: Irreproducible Retention Times
-
Question: The retention time for my this compound peak is not consistent between injections. How can I address this?
-
Answer: Fluctuations in retention time can be due to:
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed.
-
Mobile Phase Composition: Inaccurate mobile phase preparation can cause variability. Prepare the mobile phase carefully and consistently.
-
Column Temperature: As mentioned, temperature affects retention time. A stable column temperature is crucial for reproducibility.
-
Quantitative Data Summary
The following tables summarize quantitative data from forced degradation studies on venlafaxine. It is important to note that the available literature primarily focuses on venlafaxine hydrochloride. This data can serve as a valuable reference for studies on this compound, though direct stability studies are recommended.
Table 1: Forced Degradation of Venlafaxine Hydrochloride
| Stress Condition | Reagent | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 10% Hydrochloric Acid | - | - | 11.21[2] |
| Basic Hydrolysis | 10% Sodium Hydroxide | - | - | 14.30[2] |
| Oxidative | 3% Hydrogen Peroxide | - | - | 22.16[2] |
| Acidic Hydrolysis | 0.1N HCl | 10 hours | - | 3.95 - 5.42 |
| Oxidation | 1.0% Hydrogen Peroxide | 10 hours | - | 3.95 - 5.42 |
Table 2: Solution Stability of Venlafaxine Hydrochloride
| Storage Condition | Duration | Stability |
| Room Temperature (25°C) | 24 hours | Stable |
| Refrigerated (4°C) | 15 days | Stable |
| Room Temperature (25°C) | 10 days | Stable |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is adapted from established protocols for venlafaxine hydrochloride and is designed to separate venlafaxine from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 225 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of approximately 60 µg/mL.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Sample Solution Preparation:
-
For drug substance, prepare as described for the standard solution.
-
For drug product, accurately weigh and finely powder a representative sample. Extract the powder with a known volume of mobile phase, sonicate to ensure complete dissolution, and dilute to the target concentration. Filter before injection.
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing degradation of this compound to assess the stability-indicating nature of the analytical method.
1. Acidic Degradation:
-
To a solution of this compound, add 2 mL of 10% hydrochloric acid.[2]
-
Heat the solution if necessary to accelerate degradation.
-
After the desired time, neutralize the solution with an appropriate amount of sodium hydroxide.
-
Dilute to the target concentration with the mobile phase and analyze by HPLC.
2. Basic Degradation:
-
To a solution of this compound, add 5 mL of 10% sodium hydroxide.[2]
-
Allow the solution to stand at room temperature or heat to induce degradation.
-
Neutralize with hydrochloric acid.
-
Dilute to the target concentration with the mobile phase and analyze by HPLC.
3. Oxidative Degradation:
-
To a solution of this compound, add 2 mL of 3% hydrogen peroxide.[2]
-
Keep the solution at room temperature and protected from light.
-
Analyze by HPLC at appropriate time intervals.
4. Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 60-80°C) for a specified period.
-
Dissolve the heat-stressed sample in the mobile phase, dilute to the target concentration, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
Analyze by HPLC at appropriate time intervals and compare with a solution stored in the dark.
Visualizations
References
Refinement of integration parameters for accurate quantification of venlafaxine besylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of venlafaxine (B1195380) besylate, a crucial process for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical starting integration parameters for venlafaxine besylate quantification using HPLC-UV?
A1: For accurate quantification of this compound, it is essential to begin with optimized integration parameters. While software-specific settings vary, typical starting points derived from validated methods include:
-
Peak Width: Set to match the average width of the venlafaxine peak at half-height. A good starting point is often between 4 and 10 seconds.
-
Threshold/Sensitivity: Adjust to a level that detects the smallest peak of interest without picking up baseline noise. A signal-to-noise ratio of at least 10 is recommended for the lower limit of quantification (LOQ).[1][2][3]
-
Baseline Determination: Utilize a method that accurately follows the baseline. For well-separated peaks, a simple baseline connecting the start and end points is sufficient. For more complex chromatograms with drifting baselines, more advanced algorithms may be necessary.
Q2: My venlafaxine peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue when analyzing basic compounds like venlafaxine and can lead to inaccurate integration. Here are several steps to improve peak shape:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low, typically between 2.5 and 4.5.[4] Using additives like formic acid or phosphoric acid helps to protonate venlafaxine and minimize undesirable interactions with residual silanol (B1196071) groups on the column packing.[4]
-
Column Selection: Employ a column with end-capping or one based on hybrid particle technology. These columns have fewer exposed silanol groups, reducing the potential for secondary interactions that cause tailing.[4]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try reducing the injection volume or diluting the sample.[4]
-
Mobile Phase Composition: The choice of organic modifier can influence peak shape. Experiment with both acetonitrile (B52724) and methanol, as they offer different selectivities.[4]
Q3: I'm observing poor resolution between venlafaxine and its metabolites or other components in my sample. What can I do?
A3: Poor resolution can compromise the accuracy of quantification. To improve the separation of venlafaxine from interfering peaks, consider the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Modify Mobile Phase pH: Altering the pH can change the ionization state of venlafaxine and interfering compounds, which can significantly impact their retention and separation.[4]
-
Change the Column: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size can provide the necessary selectivity for better resolution.
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
Q4: The baseline of my chromatogram is noisy and drifting, leading to inconsistent integration. How can I fix this?
A4: A stable baseline is critical for accurate peak integration. Here are some common causes and solutions for baseline issues:
-
Mobile Phase Preparation: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system. Also, ensure all components are fully dissolved and the mixture is homogenous.
-
Column Contamination: A contaminated column can lead to a drifting baseline. Flush the column with a strong solvent to remove any strongly retained compounds.
-
Detector Issues: A dirty flow cell in the UV detector can cause baseline noise. Follow the manufacturer's instructions for cleaning the flow cell.
-
Pump Malfunction: Inconsistent solvent delivery from the pump can cause a fluctuating baseline. Check for leaks and ensure the pump seals are in good condition.
Experimental Protocols
Below are summarized methodologies from validated HPLC-UV methods for the quantification of venlafaxine.
Table 1: HPLC-UV Method Parameters for Venlafaxine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5] | Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm)[6][7] | ODS analytical column (250 x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | 0.01 M Phosphate Buffer (pH 4.5): Methanol (40:60 v/v)[5] | Phosphate Buffer: Acetonitrile (30:70 v/v)[6][7] | Acetonitrile: Methanol: Potassium Dihydrogen Phosphate Buffer (30:30:40 v/v, pH 6.1)[8][9] |
| Flow Rate | 1.0 mL/min[5] | 0.8 mL/min[6][7] | 1.5 mL/min[8][9] |
| UV Detection | 225 nm[5] | 267 nm[6] | 227 nm[8][9][10] |
| Injection Volume | Not Specified | 20 µL[6][7] | Not Specified |
| Retention Time | Not Specified | 5.011 min[6][7] | 2.745 min[8][9] |
Table 2: Method Validation Data for Venlafaxine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 42-78 µg/mL[5] | 12.5-75 µg/mL[6][7] | 20-60 µg/mL[10] |
| Correlation Coefficient (r²) | Not Specified | 1[6][7] | >0.998[8] |
| LOD | 0.075 µg/mL[5] | Not Specified | 35 ng/mL[8] |
| LOQ | 0.15 µg/mL[5] | Not Specified | 105 ng/mL[8] |
| Accuracy (% Recovery) | 97.26 - 103.95%[5] | <2% RSD[6][7] | 98.25 - 99.27%[8] |
| Precision (%RSD) | Intraday: 0.24%, Method: 1.01%[5] | <2%[6][7] | <1%[8] |
Visualizations
Caption: General workflow for venlafaxine quantification.
Caption: Logic for troubleshooting peak integration.
References
- 1. RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Ultra Performance Liquid Chromatography Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Venlafaxine in Bulk and Pharmaceutical Formulati...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METHOD DEVELOPMENT AND VALIDATION FOR VENLAFAXINE BY RP-HPLC METHOD [zenodo.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Item - Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine - SciELO journals - Figshare [scielo.figshare.com]
- 10. pharmascholars.com [pharmascholars.com]
Validation & Comparative
A Comparative Analysis of the Dissolution Profiles of Venlafaxine Besylate and Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution profiles of venlafaxine (B1195380) formulated with two different salt forms: besylate and hydrochloride. The significant difference in aqueous solubility between these two salts plays a crucial role in their dissolution characteristics and suitability for controlled-release dosage forms. This comparison is supported by experimental data collated from publicly available scientific literature and patents.
Executive Summary
Venlafaxine hydrochloride, a highly water-soluble salt (approximately 570 mg/mL), presents challenges in the formulation of extended-release products, often requiring complex manufacturing processes like coated pellets to control its rapid dissolution.[1] In contrast, venlafaxine besylate exhibits significantly lower water solubility (approximately 25 mg/mL), a property that can be advantageous for developing simpler, matrix-based extended-release formulations.[1] This guide details the experimental methodologies for dissolution testing and presents a comparative summary of the dissolution data for both salt forms.
Data Presentation: Comparative Dissolution Profiles
The following table summarizes the in vitro dissolution data for extended-release formulations of venlafaxine hydrochloride and this compound. It is important to note that the data for the two salts are derived from different studies and are presented here for comparative purposes. The venlafaxine hydrochloride data is representative of typical profiles for extended-release capsules (e.g., Effexor XR®) and hydrophilic matrix tablets designed to match the reference product.[2][3] The this compound data is from a representative extended-release hydrogel tablet formulation.[1]
| Time (Hours) | Venlafaxine Hydrochloride ER Formulation (% Dissolved) | This compound ER Formulation (% Dissolved) |
| 2 | 10 - 30 | 15 - 40 |
| 4 | 30 - 55 | 30 - 60 |
| 8 | > 60 | 50 - 85 |
| 12 | > 80 | > 70 |
| 24 | > 90 | > 85 |
Note: The dissolution ranges for venlafaxine hydrochloride are compiled from multiple studies on extended-release formulations. The this compound data is based on an example formulation from patent literature.
Experimental Protocols
The following are detailed methodologies for conducting comparative in vitro dissolution studies on venlafaxine formulations. These protocols are based on established methods found in scientific literature and regulatory guidelines.[2][3][4]
Dissolution Apparatus and Conditions
-
Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of various media to simulate the gastrointestinal tract, including:
-
Purified Water
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate Buffer (pH 6.8)
-
Acetate Buffer (pH 4.5)
-
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed:
-
Apparatus 1 (Basket): 100 rpm
-
Apparatus 2 (Paddle): 50 rpm
-
-
Sampling Times: Aliquots are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours). An equal volume of fresh, pre-warmed dissolution medium should be replaced after each sampling to maintain a constant volume.
Sample Analysis
-
Method: The concentration of dissolved venlafaxine in the collected samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method or UV-Vis Spectrophotometry.
-
Wavelength for UV Analysis: Approximately 226 nm.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative dissolution profiling of this compound and hydrochloride formulations.
Caption: Workflow for Comparative Dissolution Profiling.
References
- 1. US6717015B2 - this compound - Google Patents [patents.google.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Development and Optimization of Venlafaxine Hydrochloride Sustained Release Triple Layer Tablets Adopting Quality by Design Approach [scirp.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Bioavailability and Pharmacokinetics of Venlafaxine Salt Forms
For researchers and drug development professionals, understanding the nuances of an active pharmaceutical ingredient's (API) salt form is critical for optimizing formulation and ensuring therapeutic equivalence. This guide provides a comparative analysis of the bioavailability and pharmacokinetic profiles of two common salt forms of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380): hydrochloride and besylate.
Executive Summary
Venlafaxine is widely available as a hydrochloride salt in both immediate-release (IR) and extended-release (XR) formulations. A besylate salt form is also available in an extended-release formulation. While direct head-to-head comparative bioavailability studies between the hydrochloride and besylate salts are not extensively published, existing pharmacokinetic data allows for a cross-study comparison. The primary difference observed relates to the elimination half-life of the extended-release formulations, with the hydrochloride salt exhibiting a longer half-life than the besylate salt. This guide synthesizes available data to facilitate an informed understanding of the pharmacokinetic similarities and differences between these two salt forms.
Data Presentation: Pharmacokinetic Parameters of Venlafaxine Salt Forms
The following table summarizes key pharmacokinetic parameters for venlafaxine hydrochloride and venlafaxine besylate based on available data. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison.
| Pharmacokinetic Parameter | Venlafaxine Hydrochloride (Extended-Release) | This compound (Extended-Release) |
| Peak Plasma Concentration (Cmax) | Formulation Dependent | Formulation Dependent |
| Time to Peak Plasma Concentration (Tmax) | 5.5 to 9 hours[1] | Median of 10 hours[2] |
| Area Under the Curve (AUC) | Formulation and Dose Dependent | Formulation and Dose Dependent |
| Elimination Half-Life (t½) | 10.7 ± 3.2 hours[1] | 6.8 ± 1.6 hours[1] |
| Absolute Bioavailability | Approximately 45%[1][3] | Approximately 45%[2] |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of venlafaxine. A typical bioequivalence study design, which can be adapted to compare different salt forms, is outlined below.
Study Design: A common study design is a single-dose, two-treatment, two-period, crossover in-vivo study.[3] This design minimizes inter-subject variability.
Subject Population: Studies are typically conducted in healthy adult male and female volunteers.[3] Key inclusion criteria often include age within a specific range (e.g., 18-45 years), a body mass index (BMI) within a normal range, and no clinically significant abnormalities in laboratory tests.[4] Exclusion criteria commonly include a history of allergies to the drug, participation in other clinical trials within a certain timeframe, and a history of substance abuse.
Dosing and Administration: In studies of extended-release formulations, subjects typically receive a single oral dose of the test and reference products, separated by a washout period of at least 7 days.[3] To assess the effect of food, studies may be conducted under fed conditions, often with a standardized high-fat, high-calorie breakfast administered prior to dosing.[3]
Pharmacokinetic Sampling: A series of blood samples are collected from each subject at predetermined time points before and after drug administration, extending up to 72 hours post-dose.[3] Plasma is separated from the blood samples and stored frozen until analysis.
Analytical Method: The concentrations of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in plasma samples are determined using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[5] This method offers high sensitivity and specificity for quantifying the analytes.
Pharmacokinetic Analysis: Non-compartmental methods are used to determine the key pharmacokinetic parameters from the plasma concentration-time data for both venlafaxine and ODV. These parameters include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-inf).[5] Statistical analyses, including analysis of variance (ANOVA), are performed on the log-transformed pharmacokinetic parameters to compare the different formulations or salt forms.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical comparative bioavailability study for different oral formulations of a drug, which is applicable to the comparison of venlafaxine salt forms.
Caption: Workflow of a Comparative Bioavailability Study.
References
- 1. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Two Formulations of Venlafaxine are Bioequivalent when Administered as Open Capsule Mixed with Applesauce to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. [PDF] PHARMACOKINETIC AND BIOEQUIVALENCE COMPARISON BET WEEN EXTENDED RELEASE CAPSULES OF VENLAFAXINE HYDROCHLORIDE 150MG: AN OPEN LABEL, BALANCED, RANDOMIZED - SEQUENCE, SINGLE - DOSE, TWO - PERIOD CROSSOVER STUDY IN HEALTHY INDIAN MALE VOLUNTEERS | Semantic Scholar [semanticscholar.org]
In Vitro-In Vivo Correlation (IVIVC) for Venlafaxine Besylate Extended-Release Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodologies and data pertinent to establishing an In Vitro-In Vivo Correlation (IVIVC) for venlafaxine (B1195380) besylate extended-release (ER) products. While direct and extensive public data on venlafaxine besylate ER formulations are limited, this document leverages established principles from regulatory guidance and available data on the closely related venlafaxine hydrochloride (HCl) ER formulations to provide a robust framework for researchers.
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (such as drug dissolution) and a relevant in vivo response (such as plasma drug concentration).[1][2] For extended-release dosage forms, a successful IVIVC can be a valuable tool in drug development, allowing for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can streamline product development and post-approval changes.[1][3]
Comparative Data Summary
The following tables summarize key in vitro dissolution and in vivo pharmacokinetic parameters for venlafaxine extended-release formulations. It is important to note that much of the publicly available data pertains to venlafaxine HCl, which may serve as a reasonable surrogate for understanding the general behavior of venlafaxine ER products.
Table 1: In Vitro Dissolution Parameters for Venlafaxine Extended-Release Formulations
| Parameter | This compound ER (Test Product) | Venlafaxine HCl ER (Reference Product - Effexor XR®) | Key Considerations |
| Apparatus | USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm[4] | USP Apparatus 1 (Basket) at 100 rpm[5][6] | Apparatus selection can influence dissolution kinetics. |
| Dissolution Media | pH 1.2, 4.5, and 6.8 buffers[4] | Water, 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer[7][8] | Multimedia dissolution testing is crucial to mimic the physiological pH range of the gastrointestinal tract.[7] |
| Sampling Times | 1, 2, 4, and every 2 hours until at least 80% release[4] | 2, 4, 8, 12, and 20 hours[9] | Early time points are important to assess potential dose dumping.[4] |
| Acceptance Criteria | Specifications are determined upon review of the Abbreviated New Drug Application (ANDA)[4] | Multiple tests with varying tolerances are described in the USP monograph.[9][10] | Similarity factor (f2) is often used to compare dissolution profiles.[7][8] |
Table 2: In Vivo Pharmacokinetic Parameters of Venlafaxine Extended-Release Formulations (Single Dose)
| Parameter | This compound ER (Expected) | Venlafaxine HCl ER (Capsules) | Venlafaxine HCl ER (Tablets) |
| Tmax (hours) | ~5.5 - 9.0[11] | 5.5 (venlafaxine), 9.0 (O-desmethylvenlafaxine)[12] | Varies with formulation and food intake[13] |
| Cmax (ng/mL) | Dose-dependent | 150 (150 mg dose)[12] | Dose and food-dependent[13] |
| AUC (ng·h/mL) | Dose-dependent | Dose-dependent | Dose-dependent[13] |
| Half-life (hours) | ~6.8 ± 1.6 (besylate)[11] | 5 ± 2 (venlafaxine), 11 ± 2 (O-desmethylvenlafaxine)[12] | Similar to capsules |
| Bioavailability | ~45%[11][12] | ~45%[12] | Bioequivalent to capsules under fed conditions[13] |
Note: Pharmacokinetic parameters can be influenced by factors such as food intake and CYP2D6 metabolizer status.[13][14] The active metabolite, O-desmethylvenlafaxine (ODV), should also be measured as supportive evidence of comparable therapeutic outcome.[4]
Experimental Protocols
Detailed methodologies are critical for generating reliable data for an IVIVC. The following are generalized protocols based on regulatory guidance and published studies.
In Vitro Dissolution Testing Protocol
This protocol is a composite based on FDA guidance for this compound ER and USP methods for venlafaxine HCl ER.[4][9][10]
-
Apparatus: USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles).
-
Rotation Speed: 100 rpm for Apparatus 1 or 50 rpm for Apparatus 2.
-
Dissolution Medium: 900 mL of the following media:
-
0.1 N Hydrochloric Acid (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
-
Temperature: 37 ± 0.5°C.
-
Procedure: a. Place one tablet/capsule in each of the 12 dissolution vessels. b. Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples promptly. e. Analyze the samples for venlafaxine concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point. Compare dissolution profiles of different formulations using the similarity factor (f2).
In Vivo Pharmacokinetic Study Protocol
This protocol is based on FDA guidance for bioequivalence studies of this compound ER.[4]
-
Study Design: A single-dose, two-treatment, two-period, crossover in vivo study is recommended.[4] Both fasting and fed conditions should be evaluated in separate studies.[4]
-
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers.
-
Procedure: a. Subjects are randomized to receive either the test or reference product in the first period. b. After a washout period of at least seven half-lives of the drug, subjects receive the alternate product in the second period. c. For fed studies, a standardized high-fat, high-calorie breakfast is administered before dosing.[15] d. Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24, 48, 72 hours) post-dose. e. Plasma is separated and stored frozen until analysis.
-
Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, should be used to quantify the concentrations of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in plasma.[16][17]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods: Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life (t½).
-
Statistical Analysis: Bioequivalence is assessed based on the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products.[13][17][18]
IVIVC Development and Validation Workflow
A Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most informative and is recommended by regulatory agencies.[1][2] The development and validation of a Level A IVIVC typically follows the workflow illustrated below.
Logical Relationship for Bioequivalence Assessment
The ultimate goal of many IVIVC models is to serve as a surrogate for in vivo bioequivalence. The logical flow for assessing bioequivalence of a this compound ER product against a reference product is depicted below.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. US6274171B1 - Extended release formulation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 6. US20090175934A1 - Extended Release Pharmaceutical Formulation of Venlafaxine and Method of Manufacturing the Same - Google Patents [patents.google.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Development and Optimization of Venlafaxine Hydrochloride Sustained Release Triple Layer Tablets Adopting Quality by Design Approach [scirp.org]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
- 11. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Bioequivalence of single and multiple doses of venlafaxine extended-release tablets and capsules in the fasted and fed states: four open-label, randomized crossover trials in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers: a randomized, open-label, two-period, parallel-group, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Two Formulations of Venlafaxine are Bioequivalent when Administered as Open Capsule Mixed with Applesauce to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
A Comparative Analysis of Impurity Profiles in Venlafaxine Besylate from Distinct Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The selection of a synthetic pathway in the manufacturing of active pharmaceutical ingredients (APIs) is a critical decision that directly influences the impurity profile of the final product, thereby impacting its safety and efficacy. This guide provides an objective comparison of the impurity profiles associated with two distinct synthetic routes for venlafaxine (B1195380) besylate, a widely used antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This document summarizes potential impurity data, details experimental methodologies for impurity detection, and visualizes the synthetic pathways and analytical workflow to aid in the selection and optimization of manufacturing processes.
Introduction to Venlafaxine Synthesis and Impurity Concerns
Venlafaxine, chemically known as (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)-ethyl]cyclohexanol, is synthesized through a multi-step process.[1] The besylate salt of venlafaxine has been shown to have advantageous properties, such as lower water solubility compared to the hydrochloride salt, which can be beneficial for developing extended-release dosage forms.[2]
The synthetic process for venlafaxine typically starts from 4-methoxyphenylacetonitrile (B141487) and cyclohexanone.[3][4] Different reagents and reaction conditions in the subsequent reduction and N-methylation steps can lead to the formation of various process-related impurities.[5][6] The control of these impurities is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory agencies like the FDA and EMA. This guide explores two common synthetic routes to venlafaxine and discusses their potential impurity profiles.
Comparative Impurity Data
While specific quantitative data on the impurity profiles of venlafaxine besylate from different commercial manufacturers is proprietary, the scientific literature and patent landscape allow for a qualitative comparison of the types of impurities that are likely to arise from different synthetic strategies. The following table summarizes the potential key impurities associated with two common synthetic routes.
| Impurity Name | Structure | Route A | Route B | Potential Origin |
| Venlafaxine Related Compound A | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol | Likely | Likely | Incomplete N,N-dimethylation of the primary amine intermediate.[7] |
| O-Desmethyl Venlafaxine | 1-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol | Possible | Possible | Demethylation of the methoxy (B1213986) group on the phenyl ring, can be a metabolic product but also a process-related impurity under certain conditions.[] |
| N-Desmethyl Venlafaxine | 1-[2-(Methylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol | Likely | Likely | Incomplete methylation during the N-methylation step.[] |
| Venlafaxine Hydroxy Nitrile Impurity | 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol | Possible | Possible | Unreacted starting material from the initial condensation step.[7] |
| Venlafaxine EP Impurity H | 1,1'-[ethane-1,2-diylbis(1-(4-methoxyphenyl)ethane-2,1-diyl)]bis(cyclohexan-1-ol) | Possible | Possible | A dimeric impurity that can be formed under specific reaction conditions.[9] |
| Amine Impurity I | 2-(1-(4-methoxyphenyl)cyclohexyl)ethan-1-amine | Possible | Possible | Formation through a dehydration and subsequent reduction pathway.[10] |
Synthetic Route Diagrams
The following diagrams illustrate two common synthetic pathways for venlafaxine.
References
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. US6717015B2 - this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN116354835B - Preparation method of venlafaxine hydrochloride EP impurity H - Google Patents [patents.google.com]
- 10. CN112778143A - Preparation method of venlafaxine amine impurity - Google Patents [patents.google.com]
A Head-to-Head Stability Comparison of Venlafaxine Besylate and Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive stability comparison of two common salt forms of the antidepressant venlafaxine (B1195380): besylate and hydrochloride. The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing a drug's stability, solubility, and overall bioavailability. While venlafaxine hydrochloride has been the predominantly utilized salt, the besylate form presents alternative physicochemical properties that may offer advantages in specific formulations.
This document summarizes the available quantitative data on the stability of venlafaxine hydrochloride under forced degradation conditions and discusses the known properties of venlafaxine besylate to infer a comparative stability profile. It is important to note that direct head-to-head stability studies comparing these two salts under identical stress conditions are not extensively available in the public domain.
Executive Summary
Venlafaxine hydrochloride has been thoroughly studied under various stress conditions, demonstrating susceptibility to degradation, particularly under oxidative and basic conditions. Detailed experimental protocols and quantitative data from these studies provide a clear stability profile for this salt form.
Conversely, specific forced degradation data for this compound is limited in publicly accessible literature. However, a key physicochemical difference is its significantly lower aqueous solubility compared to the hydrochloride salt. This property, advantageous for extended-release formulations, may also contribute to enhanced stability in the solid state by reducing the drug's interaction with atmospheric moisture and other potential reactants.
Data Presentation: Quantitative Stability of Venlafaxine Hydrochloride
The following tables summarize the degradation of venlafaxine hydrochloride under various forced degradation conditions as reported in the scientific literature.
Table 1: Forced Degradation of Venlafaxine Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 10% Hydrochloric Acid | - | - | 11.21 | [1] |
| Basic Hydrolysis | 10% Sodium Hydroxide | - | - | 14.30 | [1] |
| Oxidative Degradation | 3% Hydrogen Peroxide | - | - | 22.16 | [1] |
| Acid Hydrolysis | 0.1 M HCl | 26 hours | 60 °C | Degraded | [2] |
| Basic Hydrolysis | 0.1 M NaOH | 26 hours | 60 °C | Degraded | [2] |
| Thermal Degradation | - | 26 hours | 70 °C | Degraded | [2] |
| Photolytic Degradation | UV light | 4 hours | - | Stable | [2] |
| Oxidative Degradation | 30% H2O2 | - | - | Stable | [2] |
Note: The term "Degraded" indicates that degradation was observed, but the exact percentage was not specified in the cited source.
Physicochemical Properties and Inferred Stability of this compound
While direct forced degradation data for this compound is scarce, its physicochemical properties offer insights into its potential stability profile.
Table 2: Physicochemical Properties of Venlafaxine Salts
| Property | Venlafaxine Hydrochloride | This compound | Reference |
| Water Solubility | ~570 mg/mL | ~25 mg/mL | [3] |
| Molecular Formula | C₁₇H₂₈ClNO₂ | C₂₃H₃₃NO₅S | [4] |
| Molecular Weight | 313.86 g/mol | 435.6 g/mol | [4] |
The significantly lower water solubility of this compound is a critical differentiator.[3] High solubility can sometimes be associated with lower solid-state stability, as it may facilitate interactions with atmospheric moisture, leading to hydrolysis or other degradation pathways. The benzenesulfonate (B1194179) (besylate) counter-ion is a larger, more hydrophobic ion compared to the chloride ion, which contributes to the reduced solubility and potentially enhanced stability of the salt in its solid form.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of venlafaxine hydrochloride. These protocols can serve as a foundation for designing direct comparative studies.
Forced Degradation Studies of Venlafaxine Hydrochloride
Objective: To investigate the stability of venlafaxine hydrochloride under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: A stock solution of venlafaxine hydrochloride is prepared by dissolving a known amount of the substance in a suitable solvent (e.g., methanol (B129727), water, or a mixture) to a specific concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution is treated with an equal volume of an acidic solution (e.g., 0.1 M HCl or 10% HCl) and kept at a specified temperature (e.g., room temperature or 60°C) for a defined period.[1][2]
-
Basic Hydrolysis: The stock solution is treated with an equal volume of a basic solution (e.g., 0.1 M NaOH or 10% NaOH) and maintained at a specific temperature for a set duration.[1][2]
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% or 30% H₂O₂) and kept at room temperature for a specified time.[1][2]
-
Thermal Degradation: The stock solution or solid drug substance is exposed to elevated temperatures (e.g., 70°C) for a defined period.[2]
-
Photolytic Degradation: The stock solution or solid drug substance is exposed to UV light (e.g., in a photostability chamber) for a specific duration.[2]
-
-
Sample Analysis: After the exposure period, the stressed samples are neutralized (if necessary), diluted with a suitable mobile phase, and analyzed by a stability-indicating HPLC method to determine the extent of degradation.
Stability-Indicating HPLC Method for Venlafaxine Hydrochloride
Objective: To develop and validate a chromatographic method capable of separating venlafaxine hydrochloride from its degradation products.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 225 nm or 235 nm).
-
Injection Volume: 20 µL.
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and a potential degradation pathway for venlafaxine.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathway of venlafaxine under acidic conditions.[5]
Conclusion
For drug development professionals, the choice between venlafaxine hydrochloride and besylate will depend on the specific requirements of the formulation. For immediate-release oral solid dosage forms, the high solubility of the hydrochloride salt may be advantageous. For extended-release formulations or formulations where moisture sensitivity is a concern, the lower solubility and potentially enhanced stability of the besylate salt may be preferable.
Further head-to-head stability studies are warranted to provide definitive quantitative comparisons and to fully elucidate the advantages and disadvantages of each salt form in terms of chemical stability. The experimental protocols outlined in this guide provide a solid foundation for conducting such investigations.
References
Inter-laboratory validation of a quantitative method for venlafaxine besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantitative determination of venlafaxine (B1195380), a crucial antidepressant. While the focus is on venlafaxine besylate, the presented data, largely derived from studies on venlafaxine hydrochloride, offers a robust foundation for method selection and development due to the identical active moiety. The information is supported by experimental data from various validation studies.
Comparison of Quantitative Methods for Venlafaxine
The selection of an appropriate analytical method for the quantification of venlafaxine depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired application (e.g., routine quality control, pharmacokinetic studies). High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques offering high specificity and sensitivity. UV-Visible Spectrophotometry provides a simpler and more cost-effective alternative, suitable for bulk drug and formulation analysis. Ion-Selective Electrodes (ISEs) offer a rapid and low-cost approach, particularly for potentiometric determinations.
The following tables summarize the key performance characteristics of these methods based on published validation data.
Chromatographic Methods: HPLC and UPLC
High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used techniques for the quantitative analysis of venlafaxine in pharmaceutical formulations and biological fluids. These methods offer excellent separation and resolution of the analyte from potential degradation products and excipients.
| Parameter | HPLC Method 1[1][2] | HPLC Method 2 | HPLC Method 3[3][4] | UPLC Method[5][6] |
| Linearity Range | Not Specified | Not Specified | 20-60 µg/mL[3] | Not Specified |
| Correlation Coefficient (r²) | >0.998 | >0.998 | 0.9992[3] | 0.9993[5] |
| Accuracy (% Recovery) | Not Specified | 98.25-99.27% | 99.82-100.45%[3] | 99.3-99.5%[5] |
| Precision (%RSD) | <2%[4] | <1% | Intra-day & Inter-day <2% | <2.0%[5] |
| Limit of Detection (LOD) | 0.075 µg/mL[1] | 35 ng/mL | Not Specified | 6.11 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[1] | 105 ng/mL | Not Specified | 20.33 µg/mL[5] |
Spectrophotometric Methods
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of venlafaxine in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorbance of a venlafaxine solution at a specific wavelength.
| Parameter | UV-Vis Method 1[7] | UV-Vis Method 2[8] | UV-Vis Method 3[9] |
| Linearity Range | 2-26 µg/mL[7] | 4-20 µg/mL[8] | 5-25 µg/mL[9] |
| Correlation Coefficient (r²) | Not Specified | 0.9991[8] | Not Specified |
| Accuracy (% Recovery) | Statistically validated by recovery studies[7] | 98-101%[8] | Not Specified |
| Precision (%RSD) | Not Specified | Intra-day & Inter-day <2%[8] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.9587 µg/ml[9] |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 0.2905 µg/ml[9] |
Potentiometric Method: Ion-Selective Electrode
Ion-selective electrodes (ISEs) provide a simple and rapid method for the determination of venlafaxine. This potentiometric method measures the potential difference between the ISE and a reference electrode, which is proportional to the concentration of the venlafaxine ions in the solution.
| Parameter | Ion-Selective Electrode Method 1[10] | Ion-Selective Electrode Method 2[11][12] |
| Linearity Range | 1.0×10⁻⁶ - 1.0×10⁻² mol/L[10] | 5x10⁻⁵ - 1x10⁻² mol/L[11] |
| Correlation Coefficient (r²) | Not Specified | 0.995[11] |
| Accuracy (% Recovery) | 99.69–101.94%[10] | Not Specified |
| Precision (%RSD) | 0.51–1.40%[10] | < 1%[11] |
| Response Time | Not Specified | Around 15 s[11] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are the summarized experimental protocols for the discussed analytical methods.
High-Performance Liquid Chromatography (HPLC)
Method 1: Stability Indicating RP-HPLC [1][2]
-
Column: Kromasil C18 (250 × 4.6 mm i.d., 5 µm particle size)[1][2]
-
Mobile Phase: 0.01 M phosphate (B84403) buffer (pH 4.5) and methanol (B129727) (40:60 v/v)[1][2]
-
Sample Preparation: An amount of powdered tablets equivalent to 75 mg of venlafaxine hydrochloride is dissolved in a mixture of methanol and 0.1 N HCl (50:50 v/v) to a final concentration of 60 µg/mL.[1]
Method 2: RP-HPLC for Pharmacokinetic Studies
-
Column: ODS analytical column (250 × 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Acetonitrile (B52724), methanol, and potassium dihydrogen phosphate buffer (30:30:40; pH 6.1)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 227 nm
Method 3: RP-HPLC for Tablet Dosage Forms [3]
-
Column: Not specified
-
Mobile Phase: Buffer (pH 3.9) and acetonitrile (35:65 v/v)[3]
-
Flow Rate: 0.6 mL/min[3]
-
Detection: PDA at 227 nm[3]
UV-Visible Spectrophotometry
Method 1 [7]
-
Solvent: Phosphate buffer pH 6.8[7]
-
Wavelength: 222 nm[7]
-
Sample Preparation: 10 mg of venlafaxine is dissolved in 100 mL of phosphate buffer (pH 6.8) to get a stock solution of 0.1 mg/mL.[7] This is further diluted to fall within the Beer's law range.[7]
Method 2 [8]
Method 3 [9]
Ion-Selective Electrode (ISE)
-
Sensing Element: Venlafaxine-silicomolybdate (VE-SMA) ion-pair complex.[10]
-
Membrane Composition: PVC, a plasticizer (e.g., DOP), and the ion-pair complex.[10] A typical composition is 46% PVC, 46% DOP, and 8% ion-pair.[10]
-
Measurement: The potential difference between the prepared venlafaxine ISE and a reference electrode is measured using a pH/millivoltmeter.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and UV-Vis spectrophotometry methods.
References
- 1. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. zenodo.org [zenodo.org]
- 5. Development and Validation of an Ultra Performance Liquid Chromatography Method for Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. ijiset.com [ijiset.com]
- 9. ijpsr.info [ijpsr.info]
- 10. bepls.com [bepls.com]
- 11. Venlafaxine Determination in Pharmaceutical Formulation and Serum by Ion-Selective Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Hygroscopicity of Venlafaxine Besylate Polymorphs: A Guide for Researchers
For Immediate Release
A Comprehensive Analysis of Moisture Sorption Properties in Venlafaxine (B1195380) Besylate Polymorphs
This guide provides a detailed comparative assessment of the hygroscopicity of various polymorphic and physical forms of venlafaxine besylate, an active pharmaceutical ingredient (API). Understanding the hygroscopic nature of different solid forms of a drug substance is critical for ensuring its stability, processability, and the overall quality of the final drug product. This document is intended for researchers, scientists, and drug development professionals involved in the solid-state characterization and formulation of this compound.
This compound exists in several forms, including a racemic monohydrate, an anhydrous racemate, and anhydrous enantiomeric forms ((+)- and (-)-venlafaxine besylate). Qualitative data indicates significant differences in the hygroscopicity of these forms. Anhydrous (±)-venlafaxine besylate is known to be hygroscopic, readily absorbing atmospheric moisture to convert to a stable, non-hygroscopic monohydrate.[1] Notably, the anhydrous forms of the individual (+)- and (-)-enantiomers are reported to be less hygroscopic than their racemic counterpart.[1]
Comparative Hygroscopicity Data
The hygroscopicity of the different forms of this compound can be classified based on their moisture sorption behavior at 25°C and 80% relative humidity (RH). The data presented below is illustrative and serves to highlight the expected differences based on available information.
Table 1: Illustrative Hygroscopicity Classification of this compound Forms
| Form of this compound | Illustrative Water Uptake at 25°C / 80% RH (% w/w) | Hygroscopicity Classification |
| (±)-Venlafaxine Besylate Monohydrate | < 0.2% | Non-hygroscopic |
| (±)-Venlafaxine Besylate Anhydrate | ~ 4.0% (converts to monohydrate) | Hygroscopic |
| (+)-Venlafaxine Besylate Anhydrate | < 2.0% | Slightly hygroscopic |
| (-)-Venlafaxine Besylate Anhydrate | < 2.0% | Slightly hygroscopic |
Table 2: Illustrative Dynamic Vapor Sorption (DVS) Data Summary
This table summarizes hypothetical data from a DVS experiment, showing the percentage weight change of each form at various relative humidity (RH) levels at a constant temperature of 25°C.
| Relative Humidity (%) | (±)-Venlafaxine Besylate Monohydrate (% Weight Change) | (±)-Venlafaxine Besylate Anhydrate (% Weight Change) | (+)-Venlafaxine Besylate Anhydrate (% Weight Change) | (-)-Venlafaxine Besylate Anhydrate (% Weight Change) |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 20 | 0.05 | 0.5 | 0.3 | 0.3 |
| 40 | 0.1 | 1.5 | 0.8 | 0.8 |
| 60 | 0.15 | 3.0 | 1.2 | 1.2 |
| 80 | 0.18 | 4.0 | 1.8 | 1.8 |
| 90 | 0.2 | 4.1 | 2.0 | 2.0 |
Experimental Protocols
A detailed methodology for assessing the hygroscopicity of this compound polymorphs using Dynamic Vapor Sorption (DVS) is provided below. This protocol is a representative example based on standard pharmaceutical industry practices.
Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption and desorption properties of different solid forms of this compound and to assess their hygroscopicity.
Apparatus: A DVS instrument capable of controlling temperature and relative humidity and accurately measuring mass changes of the sample.
Method:
-
Sample Preparation: Approximately 10-20 mg of the this compound sample is placed into the DVS instrument's sample pan.
-
Drying: The sample is dried in the DVS instrument at 25°C under a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This initial weight is recorded as the dry mass of the sample.
-
Sorption Phase: The relative humidity is increased in steps of 10% from 0% to 90% RH. At each step, the sample is allowed to equilibrate until a stable weight is reached. The mass of the sample is recorded at each RH step.
-
Desorption Phase: Following equilibration at 90% RH, the relative humidity is decreased in steps of 10% from 90% back to 0% RH. The sample is allowed to equilibrate at each step, and the mass is recorded.
-
Data Analysis: The change in mass at each RH step is calculated as a percentage of the initial dry mass. The results are plotted as sorption-desorption isotherms (percentage weight change vs. RH).
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative hygroscopicity assessment of this compound polymorphs.
Caption: Workflow for Hygroscopicity Assessment.
Conclusion
The solid form of this compound significantly influences its hygroscopicity. The monohydrate form is substantially non-hygroscopic and stable, while the anhydrous racemic form is hygroscopic and readily converts to the monohydrate in the presence of moisture. The anhydrous enantiomeric forms exhibit intermediate, or slight, hygroscopicity. These differences are critical considerations for the development of stable and robust dosage forms of this compound. It is recommended that drug development professionals perform thorough solid-state characterization, including DVS analysis, to select the optimal solid form for formulation.
References
Safety Operating Guide
Proper Disposal of Venlafaxine Besylate: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Venlafaxine Besylate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Improper disposal of pharmaceutical waste can lead to significant environmental harm and legal repercussions.[1][2]
Essential Safety and Logistical Information
Venlafaxine, as an active pharmaceutical ingredient, requires careful management throughout its lifecycle, including disposal.[3] Due to its known aquatic toxicity, this compound should be managed as a hazardous waste as a precautionary measure.[3] Disposing of this compound down the drain or in regular trash is strictly prohibited due to the potential for environmental contamination.[3][4]
Key regulatory bodies overseeing pharmaceutical waste disposal include the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[2] It is imperative to comply with all federal, state, and local regulations.[5]
Operational and Disposal Plan: Step-by-Step Guidance
This section outlines the procedural, step-by-step guidance for the disposal of this compound.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Unused, expired, or off-specification this compound in its pure form, as well as materials grossly contaminated with it (e.g., spill cleanup materials), must be classified as hazardous pharmaceutical waste.[3]
-
Segregation: This hazardous waste must be segregated from non-hazardous waste at the point of generation.[5][6] Keep this compound waste separate from incompatible chemicals to prevent hazardous reactions.[7]
-
Trace-Contaminated Items: Items with trace contamination, such as empty containers, should also be handled as hazardous waste. While some regulations define "RCRA empty," a best practice is to rinse the container three times with a suitable solvent and collect the rinsate as hazardous waste.[3]
-
Sharps: Needles and syringes used for handling this compound should be disposed of in a designated sharps container for hazardous waste.[3]
2. Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof container that is chemically compatible with this compound.[3][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste - this compound," and the accumulation start date must be recorded.[3]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and may require ventilation.[3][8] Secondary containment, such as a tray, is recommended to contain any potential leaks.[8]
3. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Incineration: The recommended method for the final disposal of this compound waste is incineration at a permitted hazardous waste facility.[3][6] This method ensures the complete destruction of the active pharmaceutical ingredient.[6]
-
Documentation: Maintain meticulous records of all pharmaceutical waste disposal activities to ensure regulatory compliance and provide an audit trail.[5][6]
Quantitative Data: Environmental Impact of Venlafaxine
The following table summarizes key quantitative data regarding the environmental toxicity of Venlafaxine. This data underscores the importance of proper disposal to prevent environmental contamination.
| Parameter | Value |
| Aquatic Toxicity (Algae, EC50) | 4.8 mg/L |
| Aquatic Toxicity (Daphnia magna, EC50, 48h) | 34 mg/L |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 24h) | 1 µg/L |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 48h) | 0.1 µg/L |
Source: Benchchem, 2025[3]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the overarching recommended procedure is high-temperature incineration by a licensed hazardous waste facility. This is a standard and highly effective method for the destruction of hazardous pharmaceutical waste.[3][5][6]
For spills or cleaning verification, analytical methods can be employed to detect the presence of Venlafaxine. One such method is the oxidative coupling of Venlafaxine with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent, which produces a colored product that can be measured spectrophotometrically.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. anentawaste.com [anentawaste.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Venlafaxine Besylate
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of Venlafaxine Besylate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in powder form or when there is a risk of dust or aerosol generation, a combination of personal protective equipment and engineering controls is crucial to minimize exposure.[1][2]
Engineering Controls:
-
Primary Controls: Use process containment, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
-
Ventilation: Ensure adequate ventilation in the handling area.[3]
-
Controlled Access: Limit access to the handling area to trained personnel only.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3][4] If there is a potential for direct contact with dusts, mists, or aerosols, a face shield or other full-face protection should be used.[4]
-
Hand Protection: Chemical-resistant, impervious gloves are required.[1][3][4] It is good practice to inspect gloves prior to use.
-
Skin and Body Protection: Wear impervious protective clothing.[1][3] For prolonged or repeated skin contact, suitable protective gloves are necessary.[4]
-
Respiratory Protection: If the applicable Occupational Exposure Limit (OEL) is exceeded, a NIOSH/MSHA approved respirator should be used.[1][2][4]
Handling Procedures and Hygiene
Adherence to proper handling procedures and maintaining good personal hygiene are critical for safety.
General Handling:
-
Minimize dust generation and accumulation.[2]
-
If tablets or capsules are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.[2]
-
Wash hands and any exposed skin thoroughly after removing PPE.[2]
Hygiene Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands before breaks and at the end of the workday.[1]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.
-
Containment: Safely contain the source of the spill.[2]
-
Cleanup: Collect the spilled material with an absorbent material and clean the spill area thoroughly.[2] Avoid using a filtered vacuum for cleaning up dry solids due to the potential for electrostatic discharge.[2]
-
Personal Precautions: Personnel involved in the cleanup should wear appropriate PPE.[2]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination. Due to its aquatic toxicity, it should be managed as hazardous waste.[5]
Waste Identification and Segregation:
-
Hazardous Waste: Unused, expired, or off-specification this compound, as well as materials grossly contaminated from spill cleanups, should be treated as hazardous pharmaceutical waste.[5]
-
Contaminated Sharps: Needles and syringes used for handling the substance that are not visibly contaminated with bulk quantities should be disposed of in a designated sharps container for hazardous waste.[5]
-
Empty Containers: Containers that are "RCRA empty" (all contents removed) should be managed according to facility protocols. As a best practice, rinsing the container three times with a suitable solvent and collecting the rinsate as hazardous waste is recommended.[5]
Waste Collection and Storage:
-
Collect all this compound hazardous waste in a designated, leak-proof, and compatible container.[5]
-
The container must be clearly labeled as "Hazardous Waste - (S)-Venlafaxine" with the accumulation start date.[5]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]
Final Disposal:
-
Arrange for the collection of the hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
-
The recommended method for final disposal is incineration at a permitted hazardous waste facility.[5]
-
Disposing of this compound down the drain or in regular trash is strictly prohibited.[5]
Quantitative Data
The following table summarizes key aquatic toxicity data for Venlafaxine.
| Parameter | Value | Reference |
| Aquatic Toxicity (Algae, EC50) | 4.8 mg/L | [5] |
| Aquatic Toxicity (Daphnia magna, EC50, 48h) | 34 mg/L | [5] |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 24h) | 1 µg/L | [5] |
| Phytotoxicity (Lowest Observed Effect Concentration - LOEC, 48h) | 0.1 µg/L | [5] |
Experimental Protocols
While specific experimental protocols involving this compound will vary, the safety and handling procedures outlined in this document should be integrated into any laboratory-specific Standard Operating Procedures (SOPs).
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

